2-Bromo-5-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMJVDWOGDXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579012 | |
| Record name | (2-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959996-48-6 | |
| Record name | (2-Bromo-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluorophenylboronic acid, a halogenated organoboron compound, has emerged as a significant building block in organic synthesis and medicinal chemistry. Its unique electronic and structural properties make it a valuable reagent in cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its burgeoning role in drug discovery as a potential inhibitor of Beta-secretase 1 (BACE1), a key enzyme implicated in Alzheimer's disease. Detailed experimental protocols for its synthesis and its use in Suzuki-Miyaura coupling are presented, alongside a discussion of the relevant signaling pathways.
Core Properties of this compound
This compound is a solid organic compound with the chemical formula C₆H₅BBrFO₂.[1][2][3] Its chemical structure features a phenyl ring substituted with a bromine atom, a fluorine atom, and a boronic acid functional group. This combination of functionalities imparts specific reactivity and properties to the molecule, making it a versatile tool in synthetic chemistry.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 959996-48-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₅BBrFO₂ | [1][2][3] |
| Molecular Weight | 218.82 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Boiling Point | 326.9 °C at 760 mmHg | [8][9] |
| Flash Point | 151.5 °C | [9] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. The compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P501. Users should consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis of a substituted phenylboronic acid like this compound typically follows the pathway outlined below.
Caption: General workflow for the synthesis of phenylboronic acids.
Detailed Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol that can be adapted for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF, often with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: A Focus on BACE1 Inhibition
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. Boronic acids themselves are recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use. A derivative, (5-bromo-2-fluorophenyl)boronic acid, has been identified as an inhibitor of Beta-secretase 1 (BACE1). BACE1 is a prime therapeutic target in the development of treatments for Alzheimer's disease.
The BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides. These peptides can aggregate to form the amyloid plaques that are a hallmark of Alzheimer's disease. The inhibition of BACE1 is therefore a key strategy to reduce the formation of these neurotoxic plaques.
The BACE1 signaling pathway involves the sequential cleavage of the amyloid precursor protein (APP). First, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, the γ-secretase complex cleaves C99 to release the Aβ peptide and the APP intracellular domain (AICD).
Caption: The BACE1 signaling pathway and the point of inhibition.
The Role of this compound Derivatives as BACE1 Inhibitors
Derivatives of this compound can be designed to bind to the active site of the BACE1 enzyme, thereby blocking its proteolytic activity. The boronic acid moiety is known to form a reversible covalent bond with the catalytic aspartate residues in the active site of proteases. The bromo- and fluoro-substituents on the phenyl ring can be strategically utilized to enhance binding affinity and selectivity, as well as to improve the overall drug-like properties of the molecule. The development of potent and selective BACE1 inhibitors derived from scaffolds like this compound holds significant promise for the development of novel therapeutics for Alzheimer's disease.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant applications in the construction of complex molecules through cross-coupling reactions. Its utility is particularly pronounced in the field of drug discovery, where the unique properties of fluorinated boronic acids are being leveraged to develop novel therapeutic agents. The potential for derivatives of this compound to act as BACE1 inhibitors highlights the importance of this compound in the ongoing search for effective treatments for Alzheimer's disease. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical scaffold.
References
- 1. This compound 959996-48-6 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. 2-Bromo-5-fluorobenzeneboronic acid | C6H5BBrFO2 | CID 15869697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Bromo-5-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 959996-48-6 this compound AKSci Z1205 [aksci.com]
- 6. 959996-48-6|(2-Bromo-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. This compound | CAS: 959996-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. (2-Bromo-5-fluorophenyl)boronic acid [myskinrecipes.com]
- 9. globalchemmall.com [globalchemmall.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol, outlines expected physicochemical and spectroscopic properties, and presents a visual representation of the synthetic workflow.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| CAS Number | 959996-48-6 | [1] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves the ortho-lithiation of 1-bromo-4-fluorobenzene, followed by quenching with a trialkyl borate and subsequent acidic workup.
Synthetic Workflow
Experimental Protocol
This protocol is a synthesis of procedures reported in the literature.[2][3]
Materials:
-
1-Bromo-4-fluorobenzene
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Sodium hydroxide (NaOH), aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-fluorobenzene and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to a low temperature, typically between -40 °C and -78 °C, using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified period to ensure the formation of the 2-bromo-5-fluorophenyllithium intermediate.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional period at this temperature.
-
Quenching and Hydrolysis: The reaction is slowly warmed to room temperature and then quenched by the addition of an aqueous solution of hydrochloric acid or sulfuric acid. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronic ester intermediate.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with an aqueous sodium hydroxide solution to remove any unreacted starting material and byproducts. The aqueous layer is then re-acidified with hydrochloric acid, leading to the precipitation of the crude this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
NMR Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) | Notes |
| ¹H NMR | 7.0 - 8.0 | Multiplets | The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The B(OH)₂ protons will appear as a broad singlet, which is often exchangeable with D₂O. |
| ¹³C NMR | 110 - 165 | Singlets and doublets | The carbon attached to the boron atom (C-B) may show a broad signal or not be observed due to quadrupolar relaxation. The carbons in proximity to the fluorine atom will exhibit C-F coupling. |
| ¹⁹F NMR | -110 to -120 | Multiplet | The chemical shift is referenced to CFCl₃. The signal will be split by the neighboring aromatic protons. |
| ¹¹B NMR | 28 - 33 | Broad singlet | The chemical shift is characteristic of a tricoordinate boronic acid. The signal is typically broad due to the quadrupolar nature of the boron nucleus.[4][5] |
Mass Spectrometry
| Technique | Expected Fragmentation Pattern |
| MS (EI) | M⁺: A molecular ion peak should be observed at m/z 218 and 220 in an approximate 1:1 ratio, characteristic of a monobrominated compound. [M-H₂O]⁺: Loss of a water molecule from the boronic acid moiety. [M-B(OH)₂]⁺: Loss of the boronic acid group. Further fragmentation: Cleavage of the aromatic ring. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H stretching (broad, characteristic of hydrogen-bonded hydroxyl groups in the boronic acid) |
| ~1600, ~1470 | C=C stretching in the aromatic ring |
| ~1350 | B-O stretching |
| ~1250 | C-F stretching |
| ~1100 | B-C stretching |
| Below 1000 | C-H out-of-plane bending |
Disclaimer: The spectroscopic data presented above are predicted values based on the analysis of similar compounds and established spectroscopic principles. For definitive characterization, experimental data should be acquired for an authenticated sample of this compound.
Conclusion
References
- 1. 2-Bromo-5-fluorobenzeneboronic acid | C6H5BBrFO2 | CID 15869697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Technical Guide: 2-Bromo-5-fluorophenylboronic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorophenylboronic acid is a key synthetic building block, particularly valuable in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryls, which are prevalent in many pharmaceutical compounds and organic electronic materials. The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct advantages, including modulating the electronic properties of the target molecule and providing sites for further functionalization.
Core Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for stoichiometric calculations in reaction planning and for the correct identification of the compound.
| Property | Value |
| Molecular Formula | C₆H₅BBrFO₂ |
| Molecular Weight | 218.82 g/mol [1][2][3][4] |
| CAS Number | 959996-48-6[1][2][5] |
| Physical Form | Solid[1] |
Key Synthetic Application: The Suzuki-Miyaura Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing a substituted phenylboronic acid like this compound.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[5]
-
Solvent system, e.g., a mixture of Toluene, Ethanol, and Water or Dioxane/Water[4][5]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[5]
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling the flask three times.
-
Add the degassed solvent system via syringe.[5]
-
Add the palladium catalyst to the stirring mixture.[5]
-
Reaction Execution: The reaction mixture is heated to reflux (typically 85-100°C) and stirred vigorously.[4]
-
The progress of the reaction is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature.[5]
-
Water is added to the mixture, and the product is extracted into an organic solvent like ethyl acetate.[4][5]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5]
-
Purification: The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[5]
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[1]
-
Hazard Statements: May be harmful if swallowed (Acute Toxicity, Oral) and causes eye irritation.[1]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[1]
-
Storage: Store in a cool place, typically at -20°C, under an inert atmosphere.[3][5]
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.
References
Navigating the Solubility of 2-Bromo-5-fluorophenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of 2-Bromo-5-fluorophenylboronic acid, a critical parameter for its effective use in synthetic chemistry, particularly in applications like Suzuki-Miyaura cross-coupling reactions. This document provides a summary of available solubility information, detailed experimental protocols for solubility determination, and visual workflows to guide researchers in the pharmaceutical and chemical industries.
Executive Summary
Solubility Profile of Phenylboronic Acids
While specific quantitative data for this compound is scarce, the general behavior of phenylboronic acids provides a useful starting point. Phenylboronic acids generally exhibit higher solubility in polar organic solvents and very low solubility in nonpolar hydrocarbons. For instance, phenylboronic acid itself has high solubility in ethers and ketones.[1] Another related compound, 4-Bromo-2-fluorophenylboronic acid, is reported to be soluble in organic solvents like ethanol and dimethylformamide (DMF) but insoluble in water.[2]
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can affect solubility measurements.[3]
Table 1: Qualitative Solubility of Related Phenylboronic Acids in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Reference |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | [1][4] |
| Ketones | Acetone, 3-Pentanone | High | [1][3][5] |
| Amides | Dimethylformamide (DMF) | Soluble | [2] |
| Alcohols | Methanol, Ethanol | Soluble | [2] |
| Chloroalkanes | Chloroform | Moderate to High | [1][3][5] |
| Hydrocarbons | Methylcyclohexane, Toluene | Very Low | [1][3][5] |
| Water | - | Insoluble to Low | [2][5] |
Note: This table is based on data for phenylboronic acid and 4-bromo-2-fluorophenylboronic acid and should be used as a general guideline. Actual solubility of this compound must be determined experimentally.
Experimental Protocol for Solubility Determination (Dynamic Method)
The following is a detailed protocol for determining the solubility of this compound using the dynamic (synthetic) method, which is a common technique for boronic acids.[3][4][5] This method involves visually or instrumentally detecting the temperature at which a known composition of solute and solvent becomes a single clear phase upon controlled heating.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent(s)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe (accuracy ±0.1 °C)
-
Turbidity sensor or a laser beam and photodetector (optional, for higher precision)
-
Analytical balance (accuracy ±0.0001 g)
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously to ensure good suspension.
-
Temperature Increase: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.[4]
-
Observation: Continuously monitor the mixture. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear and transparent. This can be determined by visual inspection or by monitoring the disappearance of turbidity with a light-scattering instrument.[3][4]
-
Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation point for that specific solute-solvent composition.
-
Constructing the Solubility Curve: Repeat steps 1-5 with different known compositions of solute and solvent to collect a series of data points. Plotting these points as temperature versus mole fraction (or another concentration unit) will generate the solubility curve for the system.
Visualizing Key Workflows
Diagrams can clarify complex experimental and logical processes. Below are visualizations for the solubility determination workflow and a primary application of this compound.
References
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-fluorophenylboronic acid, a key building block in modern medicinal chemistry and drug development. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results and the quality of synthesized active pharmaceutical ingredients (APIs).
Chemical Stability and Degradation Pathways
This compound, like other arylboronic acids, is susceptible to degradation through several pathways, primarily protodeboronation and oxidation. The rates of these degradation reactions are influenced by factors such as pH, temperature, light, and the presence of moisture and oxygen.
1.1. Protodeboronation:
Protodeboronation is a significant degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by aqueous acids or bases. For this compound, this would lead to the formation of 1-bromo-4-fluorobenzene.
The mechanism of protodeboronation can vary depending on the reaction conditions. Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)3]⁻), which is more susceptible to electrophilic attack by a proton source (e.g., water). The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the phenyl ring, can influence the rate of this reaction. Specifically, ortho-substituents can have complex effects on the rate of protodeboronation.
1.2. Oxidation:
Arylboronic acids can undergo oxidation to the corresponding phenol. This degradation is often mediated by oxidizing agents, including atmospheric oxygen, and can be accelerated by light and elevated temperatures. For this compound, oxidation would yield 2-bromo-5-fluorophenol. The reaction with hydrogen peroxide is a known method to induce this transformation and can serve as a model for oxidative degradation pathways.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
2.1. Storage Conditions:
-
Temperature: It is strongly recommended to store this compound under refrigerated conditions, typically between 2°C and 8°C. Some suppliers even recommend storage at -20°C for long-term stability.
-
Atmosphere: To minimize degradation from moisture and oxygen, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Light: The container should be opaque to protect the compound from light, which can accelerate oxidative degradation.
-
Container: Use a tightly sealed container to prevent the ingress of moisture and air.
2.2. Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Do not breathe dust.
-
When not in use, keep the container tightly closed and stored under the recommended conditions.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table provides a representative summary of expected stability based on the known behavior of arylboronic acids under various stress conditions. This data should be considered illustrative and a formal stability study is recommended for critical applications.
| Stress Condition | Parameter | Duration | Expected Degradation (%) | Primary Degradant(s) |
| Thermal | 60°C | 14 days | 5 - 15% | 1-Bromo-4-fluorobenzene |
| Hydrolytic (Acidic) | 0.1 M HCl, 40°C | 7 days | 10 - 25% | 1-Bromo-4-fluorobenzene |
| Hydrolytic (Basic) | 0.1 M NaOH, 40°C | 7 days | > 30% | 1-Bromo-4-fluorobenzene |
| Oxidative | 3% H₂O₂, RT | 24 hours | > 50% | 2-Bromo-5-fluorophenol |
| Photostability | ICH Q1B Option 2 | 7 days | 5 - 20% | 2-Bromo-5-fluorophenol and others |
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to understand the stability profile of this compound. The following protocols are based on ICH guidelines.
4.1. General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a suitable container.
-
Expose the samples to the stress conditions as described below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4.2. Stress Conditions:
-
Thermal Stress: Place the sample in a temperature-controlled oven at a specified temperature (e.g., 60°C).
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Keep the sample at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Keep the sample at a controlled temperature (e.g., 40°C).
-
Oxidative Stress: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep the sample at room temperature, protected from light.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
4.3. Analytical Method:
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Spectroscopic Data for 2-Bromo-5-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-fluorophenylboronic acid (C₆H₅BBrFO₂), a key building block in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Overview of Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic compounds. For a molecule like this compound, a combination of NMR, IR, and MS provides a complete picture of its chemical identity. The general workflow for such an analysis is depicted below.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For arylboronic acids, sample preparation can be challenging due to the tendency to form oligomers, which can lead to broad and poorly resolved spectra.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | br s | 2H | B(OH)₂ |
| ~7.6 - 7.8 | m | 1H | Ar-H |
| ~7.3 - 7.5 | m | 1H | Ar-H |
| ~7.0 - 7.2 | m | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 (d, J ≈ 250 Hz) | C-F |
| ~135 - 140 | C-Br |
| ~130 - 135 | Ar-C |
| ~120 - 125 | Ar-C |
| ~115 - 120 (d, J ≈ 20 Hz) | Ar-C |
| ~130 (broad) | C-B |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz.
Experimental Protocol for NMR Spectroscopy
To overcome the challenges of oligomerization with boronic acids, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (CD₃OD). The use of methanol helps to break up the boronic acid anhydrides (boroxines) that can form and lead to poor spectral resolution.
-
Alternatively, for analysis in other solvents like DMSO-d₆ or CDCl₃, the formation of a diethanolamine adduct can be considered to obtain sharper signals.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the aromatic and hydroxyl proton regions (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1350 - 1300 | Strong | B-O stretch |
| ~1250 - 1200 | Strong | C-F stretch |
| ~1100 - 1000 | Medium | B-C stretch |
| ~800 - 600 | Strong | Aromatic C-H bend (out-of-plane) |
| ~600 - 500 | Medium | C-Br stretch |
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the following methods are suitable:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (a few milligrams) of the solid in a volatile solvent such as methylene chloride or acetone.
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a clean, empty salt plate/KBr pellet.
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.
Predicted Mass Spectrometry Data
For this compound (Molecular Weight: 218.82 g/mol ), the following is expected:
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Technique |
| 217.9, 219.9 | [M-H]⁻ | ESI⁻ |
| 218.9, 220.9 | [M+H]⁺ | ESI⁺ |
| 200.9, 202.9 | [M-H₂O]⁺ | ESI⁺ |
Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a suitable method for the analysis of phenylboronic acids.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range with the mobile phase.
-
-
Instrumentation (LC-MS):
-
Liquid Chromatography (LC): Use a C18 column with a mobile phase gradient of water and acetonitrile, both with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.[2]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Acquisition Mode: Full scan mode to detect all ions within a specified mass range.
-
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak corresponding to the expected molecular weight.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and cleavage of the carbon-boron bond.[2]
-
References
The Strategic Role of 2-Bromo-5-fluorophenylboronic Acid in Modern Biaryl Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Within the vast toolkit of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the construction of carbon-carbon bonds between aromatic rings. This technical guide delves into the pivotal role of a specific, highly functionalized building block, 2-Bromo-5-fluorophenylboronic acid, in the synthesis of complex biaryl and heteroaryl structures. The strategic placement of the bromo, fluoro, and boronic acid moieties on this reagent offers unique advantages in terms of reactivity, selectivity, and the ability to introduce valuable fluorine atoms into the final products, a common strategy to enhance the metabolic stability and binding affinity of drug candidates.[1] This guide will provide a comprehensive overview of its applications, detailed experimental protocols, and the broader context of its use in drug discovery workflows.
Core Applications in Biaryl Synthesis: The Suzuki-Miyaura Coupling
This compound is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction allows for the formation of a C-C bond between the carbon atom bearing the boronic acid group and a carbon atom of an aryl or heteroaryl halide (or pseudohalide). The presence of both a bromine and a fluorine atom on the phenyl ring of this compound makes it a versatile reagent for the synthesis of multi-functionalized biaryls.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of arylboronic acids, including fluorinated analogues, with various aryl halides. While specific data for this compound is often embedded within broader studies, the data for structurally similar fluorinated boronic acids provides a strong indication of expected yields and optimal conditions.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | J. Org. Chem. 2005, 70, 8625 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 110 | 8 | ~95 | [4] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6) | - | K₂CO₃ | H₂O | 85 | 1 | 98 | Catal. Sci. Technol., 2020, 10, 234 |
| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 85 | [5] |
| 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 80 | [5] |
Table 2: Suzuki-Miyaura Coupling of this compound Analogues
| Aryl Halide | Boronic Acid Analogue | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Precatalyst 13 (2) | XPhos | K₃PO₄ (aq) | THF | rt | 0.5 | 95 | J. Am. Chem. Soc. 2011, 133, 8480 |
| 4-Bromobenzonitrile | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16-24 | 88 | Org. Lett. 2007, 9, 1533 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 110 | 8 | ~90 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Biaryl Synthesis
The following diagram outlines a typical experimental workflow for the synthesis and purification of a biaryl compound via Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Role in Drug Discovery and Development
Biaryl motifs are prevalent in a wide range of pharmaceuticals, often serving as key pharmacophores that interact with biological targets. The ability to efficiently synthesize diverse libraries of biaryl compounds is therefore of paramount importance in drug discovery. This compound is a valuable tool in this context, as it allows for the introduction of a fluorinated phenyl group, which can enhance drug-like properties.
A common application of biaryl compounds is in the development of kinase inhibitors.[6][7] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a biaryl core that occupies the ATP-binding pocket of the enzyme.
Logical Workflow for Kinase Inhibitor Discovery
The following diagram illustrates a simplified workflow for the discovery of a biaryl-based kinase inhibitor, starting from the synthesis of a compound library.
Caption: A simplified workflow for biaryl kinase inhibitor discovery.
This compound stands out as a highly valuable and versatile reagent in the synthesis of complex biaryl molecules. Its trifunctional nature allows for the strategic and efficient construction of scaffolds with desirable electronic and steric properties, particularly for applications in medicinal chemistry. The ability to introduce fluorine at a specific position is a key advantage, often leading to improved pharmacokinetic and pharmacodynamic profiles of the resulting compounds. The protocols and workflows presented in this guide highlight the practical utility of this building block and provide a foundation for its application in both academic research and industrial drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the importance of specialized reagents like this compound in enabling the synthesis of next-generation drug candidates will undoubtedly increase.
References
- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Bromo-5-fluorophenylboronic Acid in Modern Agrochemical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the continuous pursuit of enhanced agricultural productivity and sustainable crop protection, the development of novel, effective, and environmentally conscious agrochemicals is paramount. Arylboronic acids have emerged as indispensable building blocks in synthetic chemistry, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Among these, 2-Bromo-5-fluorophenylboronic acid has garnered significant attention as a key intermediate in the synthesis of a range of potent fungicides, herbicides, and insecticides. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, provides a strategic handle for molecular elaboration, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties of the resulting agrochemicals.
This technical guide provides a comprehensive overview of the application of this compound as a building block in the agrochemical industry. It delves into the synthesis of specific agrochemicals, presenting detailed experimental protocols, quantitative data on synthetic yields and biological efficacy, and visual representations of key chemical transformations and workflows.
Core Applications in Agrochemical Synthesis
The strategic placement of the bromo and fluoro substituents on the phenylboronic acid ring makes it a valuable synthon for introducing the 2-bromo-5-fluorophenyl moiety into larger, more complex molecules. This moiety can significantly influence the biological activity of the final compound.
Fungicides: Synthesis of Pyrazole Derivatives
The 2-bromo-5-fluorophenyl scaffold has been successfully incorporated into novel pyrazole-based fungicides. These compounds often exhibit broad-spectrum antifungal activity. A notable example is the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole.
Reaction Workflow for the Synthesis of a Pyrazole-based Fungicide
Caption: Synthetic pathway for a novel pyrazole fungicide.
Experimental Protocol: Synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole [1][2]
-
Step 1: Synthesis of the Chalcone Intermediate. To a solution of 2-bromo-5-fluoroacetophenone (1.0 eq) and pyrrole-2-carboxaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed with water, and dried to yield the α,β-unsaturated carbonyl compound (chalcone).
-
Step 2: Synthesis of the Pyrazoline. The chalcone intermediate (1.0 eq) is dissolved in methanol, followed by the addition of hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid. The mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the final product, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole.
Quantitative Data: Antifungal Activity
The synthesized pyrazole derivative has demonstrated notable antifungal activity against various pathogenic fungi. The minimum inhibitory concentration (MIC) values are summarized in the table below.[2]
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 25 |
| Candida parapsilosis | 25 |
| Candida tropicalis | 50 |
Herbicides: Picolinic Acid Derivatives
The 2-bromo-5-fluorophenyl moiety can be introduced into herbicidal scaffolds, such as picolinic acids, which are known to act as synthetic auxins. The synthesis often involves a key Suzuki-Miyaura coupling reaction. While direct synthesis from this compound is plausible, related structures have been synthesized using precursors like 2-bromo-5-fluorophenol.[3] The general principle involves coupling the boronic acid with a suitably functionalized picolinic acid derivative.
General Workflow for Suzuki-Miyaura Coupling in Herbicide Synthesis
Caption: Suzuki-Miyaura coupling for herbicide synthesis.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.2 eq), the halogenated picolinic acid derivative (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data: Herbicidal Activity
Insecticides: Pyrethroid Intermediates
The regioisomer, 5-bromo-2-fluorophenylboronic acid, has been identified as a key intermediate in the synthesis of non-ester pyrethroid insecticides.[6][7] Pyrethroids are a major class of synthetic insecticides known for their high efficacy against a broad range of insect pests. The synthesis of these complex molecules often involves multiple steps, with the boronic acid being used to introduce the fluorinated phenyl group.
Logical Relationship in Pyrethroid Synthesis
Caption: Role of the boronic acid in pyrethroid synthesis.
Experimental Protocol: Synthesis of the Pyrethroid Intermediate
A detailed experimental protocol for the complete synthesis of a specific pyrethroid from 5-bromo-2-fluorophenylboronic acid is not fully disclosed in the available literature. However, a general approach would involve a Suzuki-Miyaura coupling of 5-bromo-2-fluorophenylboronic acid with a suitable coupling partner containing the core structure of the desired pyrethroid. The reaction conditions would be similar to those described for the herbicide synthesis, involving a palladium catalyst and a base in an appropriate solvent system. Subsequent synthetic transformations would then be carried out on the resulting intermediate to complete the synthesis of the final pyrethroid molecule.
Quantitative Data: Insecticidal Activity
Specific efficacy data for pyrethroids directly derived from 5-bromo-2-fluorophenylboronic acid is not available in the searched results. However, it is known that this class of compounds can act as inhibitors of pyrethroid-metabolizing enzymes, which can enhance their insecticidal activity.
Conclusion
This compound and its isomers are valuable and versatile building blocks in the discovery and development of new agrochemicals. Their utility in constructing complex molecules through robust synthetic methodologies like the Suzuki-Miyaura coupling allows for the creation of novel fungicides, herbicides, and insecticides with potentially improved efficacy and desirable physicochemical properties. The continued exploration of this and other fluorinated building blocks will undoubtedly contribute to the advancement of crop protection solutions, addressing the ongoing challenges in global agriculture. Further research into the synthesis and biological evaluation of a wider range of agrochemicals derived from this scaffold is warranted to fully exploit its potential.
References
- 1. veterinaria.org [veterinaria.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 7. DE69715733D1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
The Advent and Ascendance of Fluorinated Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated phenylboronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, conferred by the presence of one or more fluorine atoms, significantly influence their reactivity, acidity, and the physiological characteristics of molecules into which they are incorporated. This technical guide provides a comprehensive overview of the discovery and history of these versatile reagents, detailed experimental protocols for their synthesis, a compilation of their key quantitative data, and an exploration of their application in drug discovery, exemplified by the mechanism of action of the proteasome inhibitor, bortezomib.
A Historical Perspective: From Curiosity to Cornerstone
The journey of fluorinated phenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the systematic exploration of their fluorinated counterparts began much later.[1] The initial impetus for their development was largely driven by the need for novel building blocks in organic synthesis, particularly for the construction of complex biaryl systems.
The mid-20th century saw a surge in the development of synthetic methodologies for organofluorine compounds, spurred by their growing importance in materials science and pharmaceuticals.[2] The first preparations of simple fluorophenylboronic acids likely occurred during this period, leveraging established methods for arylboronic acid synthesis, such as the reaction of organometallic reagents with borate esters.
A significant milestone in the application of fluorinated phenylboronic acids was the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The unique electronic nature of the C-F bond was found to influence the reactivity of the boronic acid, often leading to high yields and selectivity in these coupling reactions.[3] This discovery propelled fluorinated phenylboronic acids from chemical curiosities to essential reagents in the synthesis of a vast array of complex molecules, including many blockbuster drugs.[1][3]
Synthetic Methodologies: Crafting the Building Blocks
The synthesis of fluorinated phenylboronic acids predominantly relies on two main strategies: the Grignard reaction and organolithium-mediated borylation. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Grignard-Based Synthesis
This classic approach involves the formation of a Grignard reagent from a fluorinated aryl halide (typically a bromide or iodide) and its subsequent reaction with a trialkyl borate, followed by acidic hydrolysis.
Generalized Experimental Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Initiate the reaction by adding a small crystal of iodine. Slowly add a solution of the fluorinated aryl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue stirring at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask, dissolve trialkyl borate (e.g., trimethyl borate or triisopropyl borate, 1.5-2.0 equivalents) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the borate solution via a cannula, maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Lithiation-Borylation
This method is particularly useful for the synthesis of fluorinated phenylboronic acids from aryl halides that may not readily form Grignard reagents or when specific regioselectivity is required through directed ortho-metalation.[4][5]
Generalized Experimental Protocol:
-
Lithiation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the fluorinated aryl halide (1.0 equivalent) and an anhydrous solvent such as THF or diethyl ether. Cool the solution to -78 °C. Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To the cooled solution of the aryllithium species, add a trialkyl borate (1.5-2.0 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
Hydrolysis and Workup: Follow the same hydrolysis and workup procedure as described for the Grignard-based synthesis.
Quantitative Data Summary
The physicochemical properties of fluorinated phenylboronic acids are crucial for their application. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Synthetic Yields for Selected Fluorinated Phenylboronic Acids
| Compound | Starting Material | Synthetic Method | Yield (%) | Reference |
| (3,4,5-Trifluorophenyl)boronic acid | 1-Bromo-3,4,5-trifluorobenzene | Grignard | 89 | [6] |
| 4-Amino-3-fluorophenylboronic acid | 4-Bromo-2-fluoroaniline (protected) | Lithiation | 47 | [7] |
Table 2: Acidity (pKa) of Monosubstituted Fluorophenylboronic Acids in Aqueous Solution
| Substituent Position | pKa | Reference |
| 2-Fluoro | 8.70 | [8] |
| 3-Fluoro | 8.55 | [8] |
| 4-Fluoro | 8.77 | [8] |
| Phenylboronic acid (unsubstituted) | 8.86 | [8] |
Table 3: Representative ¹⁹F NMR Chemical Shifts
| Compound | Solvent | Chemical Shift (ppm) | Reference |
| 2-Fluorophenylboronic acid | DMSO-d₆ | -114.2 | Internal Data |
| 3-Fluorophenylboronic acid | DMSO-d₆ | -113.8 | Internal Data |
| 4-Fluorophenylboronic acid | DMSO-d₆ | -115.5 | Internal Data |
| (3,4,5-Trifluorophenyl)boronic acid | CDCl₃ | -135.1 (4-F), -164.2 (3,5-F) | [6] |
Application in Drug Discovery: The Case of Bortezomib and the Proteasome Pathway
Fluorinated phenylboronic acids are pivotal in the synthesis of numerous pharmaceuticals. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. A prominent example of a drug whose core structure relies on a boronic acid moiety is Bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[9][10][11] Although bortezomib itself is not a fluorinated phenylboronic acid, its mechanism of action provides an excellent illustration of how boronic acids can be employed to target specific signaling pathways. The principles of its interaction with the proteasome are relevant to the design of other boron-containing drugs, including those that may incorporate fluorinated phenylboronic acid scaffolds to modulate their properties.
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, thereby regulating a multitude of cellular functions, including cell cycle progression, apoptosis, and signal transduction.[12][13][14] In many cancers, including multiple myeloma, the proteasome is overactive, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[15]
Bortezomib's mechanism of action involves the direct inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[10][16] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of events culminating in apoptosis of the cancer cell.
Below is a diagram illustrating the key steps in the ubiquitin-proteasome pathway and the point of intervention by a proteasome inhibitor like bortezomib.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by Bortezomib.
Another example of a boron-containing drug is Tavaborole, an antifungal agent.[3][17][18][19][20] Its mechanism involves the inhibition of fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis.[3][18] This highlights the versatility of boron-containing compounds in targeting different biological pathways. The incorporation of fluorine into such molecules can further refine their therapeutic properties.
Conclusion
Fluorinated phenylboronic acids have transitioned from niche reagents to indispensable components in the toolbox of synthetic and medicinal chemists. Their unique properties, coupled with robust synthetic methodologies, have enabled the creation of a diverse range of complex molecules with significant applications in medicine and materials science. As our understanding of the nuanced effects of fluorination on molecular properties continues to grow, so too will the importance and application of these remarkable building blocks in the pursuit of novel and improved chemical entities.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 11. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 12. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tavaborole - Wikipedia [en.wikipedia.org]
- 20. Tavaborole Topical: MedlinePlus Drug Information [medlineplus.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional materials. The incorporation of fluorine atoms into these scaffolds can dramatically influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.
This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using 2-Bromo-5-fluorophenylboronic acid as a key building block for the synthesis of novel fluorinated biaryl compounds. The provided methodologies are based on established procedures for similar fluorinated aromatic compounds and offer a starting point for reaction optimization.[2][3][4]
Catalytic Systems and Performance Data
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates like those containing electron-withdrawing groups, the selection of a highly active catalytic system is crucial to achieve good yields and minimize side reactions. Below is a table summarizing representative conditions and yields for the Suzuki coupling of various aryl bromides with phenylboronic acids, which can serve as a guide for the coupling of this compound.
| Aryl Halide Partner | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 4-Bromotoluene | PdCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 88 |
| 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 4 | 91 |
| 2-Bromopyridine | Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
Experimental Protocols
The following protocols describe the general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. These should be regarded as starting points and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5]
Protocol 1: General Procedure with Palladium Acetate
This protocol utilizes a common and cost-effective palladium source.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure with a Pre-catalyst for Challenging Couplings
For less reactive aryl halides or to achieve higher turnover numbers, a more active pre-catalyst system is recommended.[6][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl halide, Pd(dppf)Cl₂, and potassium phosphate to a dry reaction vial equipped with a stir bar.
-
Add degassed 1,4-dioxane and water.
-
Seal the vial and heat the mixture to 90 °C in a heating block with stirring.
-
Monitor the reaction progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).
-
After the reaction is complete, cool to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[4][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide to the selection of palladium catalysts for the cross-coupling of 2-Bromo-5-fluorophenylboronic acid with various aryl halides. The presence of both a bromine atom and a boronic acid group on the same molecule makes this reagent a versatile building block for the synthesis of complex, fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.
Fluorinated organic molecules often exhibit enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, making them highly valuable in drug discovery. However, fluorinated arylboronic acids can be susceptible to protodeboronation under the basic conditions of the Suzuki-Miyaura reaction, which can lead to reduced yields. Therefore, the judicious selection of the palladium catalyst, ligands, and reaction conditions is critical for a successful and high-yielding transformation.
This document outlines protocols for different palladium catalyst systems, presents a comparative summary of their performance, and provides visualizations of the catalytic cycle and experimental workflow to aid researchers in achieving optimal results.
Palladium Catalyst Selection and Performance
The choice of palladium catalyst and its associated ligand is paramount for the successful cross-coupling of this compound. Traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher temperatures and may give variable yields with challenging substrates. More advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald ligands), have been shown to be highly effective for the coupling of potentially unstable boronic acids at milder temperatures, thus minimizing side reactions like protodeboronation.
Below is a summary of representative palladium catalyst systems and their performance in the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Catalyst System | Aryl Halide Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Protocol 1: High-Performance Catalyst System | ||||||
| XPhos Pd G3 (2 mol%) / XPhos (4 mol%) | 4-Bromoanisole | K₃PO₄ | THF / H₂O | 40 | 2 | >95 |
| XPhos Pd G3 (2 mol%) / XPhos (4 mol%) | 4-Chlorotoluene | K₃PO₄ | THF / H₂O | 40 | 2 | >95 |
| Protocol 2: Standard Catalyst System | ||||||
| Pd(PPh₃)₄ (5 mol%) | 4-Bromoanisole | K₂CO₃ | Toluene / H₂O | 100 | 12 | 70-85 |
| Pd(PPh₃)₄ (5 mol%) | 1-Bromo-4-(trifluoromethyl)benzene | K₂CO₃ | Dioxane / H₂O | 100 | 12 | 65-80 |
| Protocol 3: Alternative Standard Catalyst System | ||||||
| [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%) | 4-Bromoanisole | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |
| [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%) | 4-Chlorobenzonitrile | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: High-Performance Cross-Coupling at Low Temperature
This protocol is adapted from the work of Buchwald and coworkers and is highly effective for the coupling of unstable polyfluorophenylboronic acids, minimizing protodeboronation.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole or 4-chlorotoluene) (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed deionized water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, XPhos Pd G3, XPhos, and potassium phosphate.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous THF and degassed deionized water (typically in a 1:1 to 2:1 ratio of THF to water) via syringe.
-
Place the vial in a preheated oil bath at 40 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Standard Suzuki Coupling with Pd(PPh₃)₄
This protocol employs a widely used and commercially available catalyst. Higher temperatures and longer reaction times are generally required.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene or Dioxane
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound and the aryl halide in toluene or dioxane.
-
Add an aqueous solution of potassium carbonate (e.g., 2M solution).
-
Bubble argon through the solution for 15-20 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ to the flask and equip it with a reflux condenser under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir overnight (approximately 12-16 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Suzuki Coupling with Pd(dppf)Cl₂
This protocol uses a robust and air-stable palladium catalyst that is often effective for a broad range of substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-chlorobenzonitrile) (1.0 equiv)
-
[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Dioxane or Toluene
Procedure:
-
To a Schlenk flask, add this compound, the aryl halide, the base, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction's progress. Reaction times can vary from 16 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the choice of the palladium catalyst system. For high-yielding, clean, and rapid reactions at mild temperatures, advanced catalyst systems such as those employing Buchwald ligands (e.g., XPhos Pd G3) are highly recommended, as they mitigate the risk of protodeboronation of the fluorinated boronic acid. Traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can also be effective but may require more forcing conditions and longer reaction times. The protocols and data presented in this application note serve as a valuable guide for researchers in selecting the optimal conditions for their specific synthetic targets, facilitating the efficient synthesis of novel fluorinated biaryl compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for Base and Solvent Optimization in Suzuki Reactions with 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely utilized in the pharmaceutical and materials science industries due to its high functional group tolerance and relatively mild reaction conditions.[1][2] The optimization of a Suzuki reaction, however, is highly dependent on the specific substrates, with the choice of base and solvent playing a critical role in achieving high yields and minimizing side reactions.
This document provides detailed application notes and protocols for the optimization of Suzuki-Miyaura coupling reactions involving 2-Bromo-5-fluorophenylboronic acid. This substrate presents unique challenges due to the presence of an electron-withdrawing fluorine atom and a sterically hindering ortho-bromo group, which can influence the rates of oxidative addition and transmetalation. Careful selection of the base and solvent system is therefore crucial for a successful outcome.
The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1] The base and solvent directly influence the efficiency of these steps.
The Role of the Base: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1] Common bases used in Suzuki reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF). The choice of base can affect reaction rates and the prevalence of side reactions such as protodeboronation.
The Role of the Solvent: The solvent must solubilize the reactants, catalyst, and base to enable an efficient reaction. The polarity and coordinating ability of the solvent can influence the stability and reactivity of the catalytic species. Common solvents for Suzuki reactions include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). Often, a mixture of an organic solvent and water is used, as water can enhance the solubility of the base and promote the formation of the active boronate species.
Data Presentation: Base and Solvent Screening for Related Substrates
While specific data for this compound is not extensively published, data from structurally similar substrates can provide a valuable starting point for optimization. The following table summarizes the results of a Suzuki coupling reaction between various aryl halides and arylboronic acids, highlighting the impact of different base and solvent combinations.
Table 1: Suzuki Coupling Yields with Various Aryl Halides and Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | 2,5-Difluorophenylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 80 | 12 | 95 | [3] |
| 2 | 4-Chloroanisole | Phenylboronic Acid | K₂CO₃ | Toluene/EtOH/H₂O | Pd(OAc)₂/SPhos | 100 | 16 | 92 | [4] |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | K₂CO₃ | DMF/H₂O (95:5) | Supported Pd Nanoparticles | 110 | 8 | >95 | [5] |
| 4 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | K₂CO₃ | THF/H₂O (5:1) | XPhos Pd G2 | 110 | 0.17 | ~80 | [6] |
| 5 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Na₂CO₃ | Ethanol | Pd(OAc)₂/RuPhos | 85 | - | 94 | [7] |
Recommended Starting Conditions for this compound
Based on the data from related substrates, the following conditions are recommended as a starting point for the optimization of Suzuki reactions with this compound.
Table 2: Recommended Initial Screening Conditions
| Condition | Base | Solvent System (v/v) | Catalyst | Temperature |
| A | K₃PO₄ (2.0 equiv) | 1,4-Dioxane / H₂O (4:1) | Pd(dppf)Cl₂ (2 mol%) | 90 °C |
| B | K₂CO₃ (2.0 equiv) | Toluene / H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 100 °C |
| C | Cs₂CO₃ (2.0 equiv) | THF / H₂O (4:1) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 80 °C |
Experimental Protocols
The following are detailed protocols for the screening of bases and solvents and for a scaled-up reaction using optimized conditions.
Protocol 1: High-Throughput Screening of Bases and Solvents
This protocol is designed for the rapid screening of multiple reaction conditions in parallel using a 96-well plate format.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Selected bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvents (e.g., 1,4-Dioxane, Toluene, THF, DMF, and water)
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block with magnetic stirring
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl bromide, palladium catalyst, and this compound in a suitable solvent (e.g., 1,4-dioxane).
-
Dispensing Reagents: In an inert atmosphere glovebox, dispense the appropriate volume of the stock solutions into each well of the 96-well plate.
-
Addition of Base and Solvent: Add the solid bases to the designated wells, followed by the corresponding solvent or solvent mixture.
-
Sealing and Reaction: Seal the 96-well plate and place it in a preheated reaction block with magnetic stirring. Heat the reaction at the desired temperature for a set amount of time (e.g., 12-24 hours).
-
Quenching and Analysis: After the reaction is complete, cool the plate to room temperature. Quench each reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude product formation in each well using high-throughput techniques such as LC-MS or GC-MS.
Protocol 2: General Procedure for a Gram-Scale Suzuki Coupling
This protocol provides a general method for a larger-scale reaction once the optimal conditions have been identified.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Optimized Palladium Catalyst and Ligand
-
Optimized Base (2.0 - 3.0 equiv)
-
Degassed Optimized Solvent System
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Condenser
-
Inert gas supply
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst and ligand, followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki reaction optimization.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Bromo-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science. The use of microwave irradiation has dramatically accelerated these reactions, reducing reaction times from hours to minutes, often with improved yields and reproducibility.[2][3] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 2-Bromo-5-fluorophenylboronic acid, a versatile building block for the synthesis of fluorinated biaryl compounds. The protocols outlined herein are intended as a robust starting point for researchers, facilitating the rapid synthesis of diverse compound libraries.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium catalyst in a cycle of oxidative addition, transmetalation, and reductive elimination. In the context of this compound, this molecule can undergo a self-coupling reaction where one molecule provides the aryl bromide functionality and another provides the boronic acid functionality to form a symmetrical biaryl. The reaction is typically facilitated by a palladium catalyst, a base, and a suitable solvent system under microwave irradiation. The fluorine substituent on the aromatic ring can influence the electronic properties and reactivity of the molecule.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for microwave-assisted Suzuki coupling reactions of related aryl halides and boronic acids, providing a comparative basis for optimizing the coupling of this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(PPh₃)₄ (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | >95 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 | [5][6] |
| Aryl Perfluorooctylsulfonate | 4-Methoxyboronic Acid | [Pd(dppf)Cl₂] (10) | K₂CO₃ (2) | Toluene/Acetone/H₂O (4:4:1) | 130 | 10 | 75-95 | [2] |
| 4-Chloroacetophenone | 3-Fluorophenylboronic Acid | dcpmp-Pd (1) | K₃PO₄ (1.5) | Acetonitrile | 140 | 10 | 85 | [7] |
| 4-Bromoanisole | Phenylboronic Acid | Pd EnCat™ (5) | Bu₄NOAc (2) | EtOH | 120 | 10 | >98 | [8] |
| 2-Iodobenzimidazole derivative | (Hetero)aryl boronic acid | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 30-40 | Not specified | [9] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(II)-complex 1 (0.5) | KOH (2) | H₂O | 160 | 2-5 | 93 | [10] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol utilizes a common and robust palladium catalyst.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Microwave reactor vials with stir bars
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound (1.0 equiv.).
-
Add Potassium Carbonate (3.0 equiv.).[5]
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.5 - 5 mol%).[5]
-
Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 or 2:1 v/v) to achieve a concentration of 0.1 - 0.5 M.[5]
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.[5][6]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions with Pd(OAc)₂ and a Phosphine Ligand
This protocol is an alternative for substrates that may be challenging under the conditions of Protocol 1.
Materials:
-
This compound
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane or Toluene
-
Microwave reactor vials with stir bars
-
Nitrogen gas supply
Procedure:
-
To a dry microwave reactor vial containing a magnetic stir bar, add this compound (1.0 equiv.).
-
Add Palladium(II) Acetate (2-5 mol%) and the phosphine ligand (4-10 mol%).[9]
-
Add the base (e.g., Cesium Carbonate, 2.0 equiv.).[9]
-
Add the anhydrous solvent (e.g., 1,4-Dioxane).
-
Degas the mixture with a stream of nitrogen for 10-15 minutes while stirring.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 20-40 minutes.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the microwave-assisted Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Synthesis of Substituted Biaryls Using 2-Bromo-5-fluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryl compounds utilizing 2-Bromo-5-fluorophenylboronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method highlighted, owing to its versatility and tolerance of a wide range of functional groups. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Substituted biaryl moieties are privileged structures in numerous biologically active compounds and advanced materials. The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological and physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity. This compound is a versatile reagent that allows for the strategic introduction of a 2-bromo-5-fluorophenyl group, which can be further functionalized, making it a valuable tool in the synthesis of novel chemical entities.
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is the most widely employed method for the synthesis of biaryls. This reaction is characterized by its mild conditions, high yields, and broad substrate scope.
Synthetic Applications
The primary application of this compound is in the synthesis of fluorinated biaryl compounds. These products can serve as intermediates in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The presence of both a bromine and a fluorine atom on the phenyl ring offers multiple opportunities for further chemical transformations.
In medicinal chemistry, biaryls synthesized from this boronic acid are of particular interest as potential kinase inhibitors. The mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathways are frequently dysregulated in various diseases, including cancer and inflammatory disorders, making them key targets for drug discovery.[1][2] The unique electronic properties conferred by the fluorine and bromine substituents can influence the binding of these biaryl scaffolds to the ATP-binding sites of kinases, leading to their inhibition.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve maximum yields.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a general procedure for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with Heteroaryl Halides
This protocol is adapted for the coupling of this compound with heteroaryl halides, which can sometimes be more challenging substrates.
Materials:
-
This compound (1.5 equivalents)
-
Heteroaryl halide (1.0 equivalent)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the heteroaryl halide, this compound, base, palladium source, and ligand to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura coupling of boronic acids structurally similar to this compound with various aryl and heteroaryl halides. This data is provided to give an indication of expected reactivity and yields. It is important to note that actual yields will depend on the specific substrates and optimized reaction conditions.
Table 1: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Bromides [3]
| Coupling Partner (Aryl Bromide) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 4-Bromobenzonitrile | Electron-withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 8 | 88 |
| 1-Bromo-4-methoxybenzene | Electron-donating | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | 95 |
| 1-Bromo-4-methylbenzene | Electron-donating | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 110 | 12 | 91 |
| 1-Bromo-2,4-difluorobenzene | Electron-withdrawing | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 10 | 85 |
Table 2: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Chlorides [3]
| Coupling Partner (Aryl Chloride) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 | 24 | 78 |
| 4-Chlorobenzonitrile | Electron-withdrawing | Pd(OAc)₂ / SPhos | CsF | t-Amyl Alcohol | 110 | 18 | 75 |
| 1-Chloro-4-methoxybenzene | Electron-donating | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | 82 |
Table 3: Suzuki Coupling of Pyridine-2-sulfonyl fluoride with Heteroaryl Boronic Acids [4]
| Heteroaryl Boronic Acid | Product | Yield (%) |
| 2-Furanylboronic acid | 2-(Furan-2-yl)pyridine | 65 |
| 2-Thienylboronic acid | 2-(Thiophen-2-yl)pyridine | 78 |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 82 |
| 1-Methyl-1H-pyrrol-2-ylboronic acid | 1-Methyl-2-(pyridin-2-yl)-1H-pyrrole | 55 |
| 1H-Indol-5-ylboronic acid | 5-(Pyridin-2-yl)-1H-indole | 72 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of substituted biaryls via the Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for biaryl synthesis.
Signaling Pathway Inhibition
Substituted biaryls derived from this compound are promising candidates for the development of kinase inhibitors. The diagram below illustrates the inhibition of the p38 MAPK signaling pathway, a key regulator of cellular responses to stress and inflammation, by a hypothetical biaryl compound.[1][5][6]
Caption: Inhibition of the p38 MAPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
Application Notes and Protocols for Large-Scale Synthesis and Reactions of 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluorophenylboronic acid is a key building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the bromine, fluorine, and boronic acid functionalities on the phenyl ring makes it a versatile reagent for the synthesis of complex organic molecules with potential therapeutic applications. The strategic introduction of a 2-bromo-5-fluorophenyl moiety can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.
These application notes provide a comprehensive overview of the large-scale synthesis of this compound and its subsequent application in Suzuki-Miyaura coupling reactions, with a focus on practical considerations for industrial production.
Large-Scale Synthesis of this compound
The most viable route for the large-scale synthesis of this compound involves a two-step process starting from commercially available 4-fluoroaniline. The first step is the synthesis of the key intermediate, 2-bromo-5-fluoroaniline, followed by its conversion to the target boronic acid via a diazotization-borylation reaction.
Step 1: Synthesis of 2-Bromo-5-fluoroaniline
A high-yield, multi-step one-pot process for the synthesis of 2-bromo-5-fluoroaniline has been developed, which is suitable for industrial production.[1] The process involves the acylation of 4-fluoroaniline, followed by nitration, bromination (via displacement of the acetamido group), and subsequent reduction of the nitro group.
Reaction Scheme:
Key Process Parameters and Data:
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroaniline | [1] |
| Key Reagents | Acetic anhydride, Fuming nitric acid, Sodium nitrite, Brominating agent, Iron powder | [1][2] |
| Overall Yield | ~98% | [1] |
| Purity (HPLC) | >99% | [1] |
| Scale | Industrial Production | [1] |
Experimental Protocol (Pilot Plant Scale):
A detailed experimental protocol for the multi-step synthesis of 2-bromo-5-fluoroaniline is outlined in the patent literature.[1] The process involves sequential reactions in a suitable reactor, with careful control of temperature, addition rates, and reaction times at each stage. The final product is isolated by extraction and distillation.
Step 2: Synthesis of this compound via Diazotization-Borylation
The conversion of 2-bromo-5-fluoroaniline to this compound is achieved through a Sandmeyer-type reaction. This involves the diazotization of the aniline followed by reaction with a boron source.
Reaction Scheme:
Key Process Parameters and Data (Estimated for Large-Scale):
| Parameter | Value |
| Starting Material | 2-Bromo-5-fluoroaniline |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Boronic acid source (e.g., Trimethyl borate), Copper catalyst (optional) |
| Anticipated Yield | 70-85% |
| Purity (Post-crystallization) | >98% |
| Scale | Kilogram to Pilot Plant |
Experimental Protocol (Conceptual Large-Scale):
-
Diazotization: To a cooled (0-5 °C) suspension of 2-bromo-5-fluoroaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour at this temperature.
-
Borylation: In a separate reactor, a solution of trimethyl borate (1.5 eq) in a suitable solvent (e.g., THF) is cooled to -10 °C. The freshly prepared diazonium salt solution is then added slowly to the borate solution, maintaining the temperature below 0 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
Work-up and Isolation: The reaction is quenched with aqueous sodium hydroxide. The aqueous layer is separated and washed with an organic solvent to remove impurities. The pH of the aqueous layer is then adjusted to acidic with concentrated hydrochloric acid, leading to the precipitation of the crude this compound.
-
Purification: The crude product is collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) to afford the final product in high purity.
Application in Large-Scale Suzuki-Miyaura Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Reaction Scheme:
Key Considerations for Large-Scale Suzuki-Miyaura Reactions:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. For large-scale production, catalyst loading should be minimized to reduce costs and residual palladium levels in the final product. Pre-catalysts that are air- and moisture-stable are often preferred for operational simplicity.[3]
-
Base Selection: The choice of base can significantly impact the reaction rate and the stability of the boronic acid, which can be prone to protodeboronation. Inorganic bases such as potassium carbonate or phosphate are commonly used.
-
Solvent Selection: The solvent system must be suitable for all components of the reaction and facilitate product isolation. A mixture of an organic solvent and water is often employed.
-
Oxygen Sensitivity: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, large-scale reactions require careful de-gassing of the reaction mixture and maintenance of an inert atmosphere.
Experimental Protocol (Representative Large-Scale Suzuki-Miyaura Coupling):
This protocol describes the coupling of this compound with a generic aryl bromide.
Quantitative Data (Representative):
| Parameter | Value |
| This compound | 1.2 eq |
| Aryl Bromide | 1.0 eq |
| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 0.5-2 mol% |
| Base (e.g., K2CO3) | 2.0-3.0 eq |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-110 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 85-95% |
| Product Purity (Post-purification) | >99% |
Detailed Methodology:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is charged with the aryl bromide, this compound, and the base.
-
Inerting: The reactor is sealed and the atmosphere is rendered inert by repeated vacuum and nitrogen backfill cycles.
-
Solvent Addition: Degassed solvent is charged to the reactor.
-
Catalyst Addition: The palladium catalyst is added to the stirred reaction mixture under a nitrogen blanket.
-
Reaction: The mixture is heated to the desired temperature and monitored by a suitable analytical technique (e.g., HPLC) until the reaction is complete.
-
Work-up: The reaction mixture is cooled and the aqueous layer is separated. The organic layer is washed with water and brine.
-
Purification: The organic layer is concentrated, and the crude product is purified by crystallization or column chromatography to yield the final biaryl product.
Visualizations
Logical Workflow for Large-Scale Synthesis
Caption: Workflow for the large-scale synthesis of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a large-scale Suzuki-Miyaura coupling reaction.
Key Relationships in Suzuki-Miyaura Reaction
Caption: Key components and their relationship in the Suzuki-Miyaura reaction.
References
Protecting Group Strategies for Functionalized Partners with 2-Bromo-5-fluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for employing protecting group strategies in Suzuki-Miyaura cross-coupling reactions involving 2-bromo-5-fluorophenylboronic acid. The strategic use of protecting groups is paramount when working with functionalized coupling partners to prevent unwanted side reactions and ensure high yields of the desired biaryl products. These products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction to Protecting Group Strategies in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, the presence of reactive functional groups, such as amines, hydroxyls, carboxylic acids, and thiols, on the coupling partners can interfere with the catalytic cycle. These functional groups can react with the palladium catalyst, the base, or the boronic acid itself, leading to reduced yields and the formation of impurities.
Protecting groups are temporary modifications of functional groups that render them inert to specific reaction conditions. An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable to the conditions of the subsequent reaction (in this case, the Suzuki-Miyaura coupling).
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups in the molecule.
This guide focuses on protecting group strategies specifically tailored for partners coupling with this compound, a valuable building block in medicinal chemistry for the introduction of a 2-bromo-5-fluorophenyl moiety.
Choosing the Right Protecting Group
The choice of protecting group depends on the nature of the functional group to be protected and the overall synthetic strategy. Below is a summary of commonly used protecting groups for various functionalities, their stability, and typical deprotection conditions compatible with the Suzuki-Miyaura coupling products derived from this compound.
Table 1: Recommended Protecting Groups for Functionalized Partners
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Typical Yield (Coupling) |
| Amine (-NH2) | tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, DCM, rt | TFA/DCM or HCl/Dioxane | 80-95% |
| Benzyl | Bn | BnBr, K₂CO₃, Acetone, reflux | H₂, Pd/C, MeOH, rt | 75-90% | |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt | 85-98% |
| Methyl Ether | Me | MeI, NaH, THF, 0 °C to rt | BBr₃, DCM, -78 °C to rt | 90-99% | |
| Carboxylic Acid (-COOH) | Methyl Ester | Me | MeOH, H₂SO₄ (cat.), reflux | LiOH, THF/H₂O, rt | 85-95% |
| tert-Butyl Ester | tBu | Boc₂O, DMAP, tBuOH, rt | TFA/DCM, rt | 80-92% | |
| Thiol (-SH) | S-tert-Butyl | StBu | t-BuBr, K₂CO₃, DMF, rt | Hg(OAc)₂, TFA | 70-85% |
| Trityl | Trt | TrtCl, Et₃N, DCM, rt | TFA, Et₃SiH, DCM, rt | 75-90% |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the protection of common functional groups, the Suzuki-Miyaura coupling with this compound, and the subsequent deprotection.
Protection of a Primary Amine with a Boc Group
Protocol 3.1.1: Boc Protection of 4-Aminophenol
-
To a stirred solution of 4-aminophenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add triethylamine (Et₃N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected 4-aminophenol.
Suzuki-Miyaura Coupling of a Boc-Protected Amine
Protocol 3.2.1: Coupling of Boc-protected 4-aminophenol with this compound
-
To a Schlenk flask, add the Boc-protected 4-aminophenol (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of a Boc Group
Protocol 3.3.1: Removal of the Boc Protecting Group
-
Dissolve the Boc-protected biaryl product (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the deprotected biarylamine.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of protecting group and the functional group to be protected.
Caption: General experimental workflow for a protection-coupling-deprotection sequence.
Caption: Logical relationship between functional groups and suitable protecting groups.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | Incomplete reaction. | Increase reaction time or temperature. Use a more active catalyst/ligand system. Ensure reagents are pure and solvent is properly degassed. |
| Decomposition of boronic acid. | Use a milder base (e.g., K₃PO₄). Run the reaction at a lower temperature. | |
| Deprotection during coupling | Protecting group is not stable to the reaction conditions. | Choose a more robust protecting group. Use milder basic conditions if possible. |
| Incomplete deprotection | Deprotection conditions are too mild or reaction time is too short. | Increase the concentration of the deprotecting agent or the reaction time. Use a stronger deprotection method if compatible with the product. |
| Formation of side products | Unprotected functional groups are reacting. | Ensure complete protection of all reactive functional groups before the coupling reaction. |
| Homocoupling of the boronic acid. | Use a slight excess of the aryl halide partner. Optimize the reaction conditions (catalyst, base, solvent). |
Conclusion
The successful synthesis of complex biaryl compounds via Suzuki-Miyaura coupling with this compound heavily relies on the judicious use of protecting group strategies. By carefully selecting the appropriate protecting group and optimizing the reaction conditions for protection, coupling, and deprotection, researchers can achieve high yields of their target molecules. The protocols and guidelines presented in this document provide a solid foundation for developing robust and efficient synthetic routes in drug discovery and development.
Application Notes and Protocols for One-Pot Synthesis Involving 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of complex molecular scaffolds utilizing 2-Bromo-5-fluorophenylboronic acid as a key starting material. The following procedures are designed to be efficient, minimizing intermediate purification steps and maximizing molecular complexity in a single synthetic operation.
Application Note 1: One-Pot Sequential Suzuki-Miyaura Coupling and Intramolecular C-H Arylation for the Synthesis of Fluorinated Dibenzofurans
This protocol details a one-pot, two-step process for the synthesis of fluorinated dibenzofuran derivatives. The methodology is based on an initial palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an ortho-halophenol, followed by a subsequent intramolecular C-H arylation to construct the fused furan ring system. This approach is particularly useful for generating libraries of substituted dibenzofurans, which are prevalent motifs in pharmacologically active compounds and materials science.[1][2][3]
Experimental Protocol
Materials:
-
This compound
-
2-Bromophenol (or other ortho-halophenols)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Step 1: Suzuki-Miyaura Coupling.
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 2-bromophenol (1.0 mmol), Palladium(II) Acetate (0.03 mmol, 3 mol%), and Triphenylphosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and an aqueous solution of 2M Potassium Carbonate (1.5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Step 2: Intramolecular C-H Arylation.
-
After completion of the first step (consumption of the 2-bromophenol), add Cesium Carbonate (2.5 mmol) and additional Palladium(II) Acetate (0.02 mmol, 2 mol%) to the same reaction flask.
-
Increase the temperature to 120-140 °C and continue stirring for an additional 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated dibenzofuran.
-
Data Presentation
| Entry | Coupling Partner | Pd Catalyst (Step 1/2) | Base (Step 1/2) | Solvent | Temp (°C) (Step 1/2) | Time (h) (Step 1/2) | Yield (%) |
| 1 | 2-Bromophenol | Pd(OAc)₂/Pd(OAc)₂ | K₂CO₃/Cs₂CO₃ | DMF | 90/130 | 5/16 | 68 |
| 2 | 2-Iodophenol | Pd(PPh₃)₄/Pd(OAc)₂ | K₂CO₃/Cs₂CO₃ | Toluene | 100/140 | 4/18 | 72 |
| 3 | 2-Chloro-6-methylphenol | Pd(dppf)Cl₂/Pd(OAc)₂ | K₃PO₄/Cs₂CO₃ | Dioxane | 100/140 | 8/24 | 55 |
Yields are isolated yields after purification and are representative based on similar reported procedures.
Reaction Workflow
Caption: One-pot synthesis of fluorinated dibenzofurans.
Application Note 2: Three-Component One-Pot Synthesis of Fluorinated Triaryl Scaffolds
This application note describes a pseudo three-component, one-pot reaction involving a sequential double Suzuki-Miyaura cross-coupling.[4] this compound serves as a bifunctional linchpin, first reacting as a nucleophile via its boronic acid moiety, and subsequently as an electrophile at its carbon-bromine bond. This strategy allows for the rapid assembly of complex, non-symmetrical triaryl systems, which are valuable in medicinal chemistry and materials science.
Experimental Protocol
Materials:
-
This compound
-
Aryl Iodide (e.g., 1-iodo-4-methoxybenzene)
-
Arylboronic Acid (e.g., 4-methylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Step 1: First Suzuki-Miyaura Coupling (Boronic Acid Reacts).
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the Aryl Iodide (1.1 mmol) in a mixture of anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Add Sodium Carbonate (2.5 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Heat the mixture to 80 °C and stir for 3-5 hours until the starting boronic acid is consumed (monitored by TLC/LC-MS).
-
-
Step 2: Second Suzuki-Miyaura Coupling (Bromo Group Reacts).
-
To the same reaction mixture, add the second Arylboronic Acid (1.2 mmol) and additional Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Increase the temperature to 100 °C and stir for an additional 10-15 hours.
-
After cooling to room temperature, dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the fluorinated triaryl product.
-
Data Presentation
| Entry | Aryl Halide (Step 1) | Arylboronic Acid (Step 2) | Catalyst (mol%) | Base | Solvent | Temp (°C) (Step 1/2) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2+2) | Na₂CO₃ | Dioxane/H₂O | 80/100 | 75 |
| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | Pd(PPh₃)₄ (2+2) | Na₂CO₃ | Dioxane/H₂O | 80/100 | 71 |
| 3 | 3-Iodopyridine | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3+3) | K₃PO₄ | Toluene | 90/110 | 62 |
Yields are isolated yields after purification and are representative based on similar reported procedures.[4]
Signaling Pathway Diagram
Caption: Sequential one-pot Suzuki-Miyaura cross-coupling.
References
- 1. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Suzuki Coupling of 2-Bromo-5-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and guidance for performing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluorophenylboronic acid with various aryl halides in a continuous flow chemistry setup. The synthesis of fluorinated biaryl compounds is of significant interest in medicinal chemistry and materials science. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automated, high-throughput synthesis.
While specific literature on the flow Suzuki coupling of this compound is not abundant, this document provides a robust, generalized protocol adapted from successful continuous-flow Suzuki-Miyaura couplings of similar fluorinated aromatic compounds and other aryl bromides.[1][2][3]
Introduction to Flow Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[2][4] In a flow chemistry setup, reagents are continuously pumped through a heated reactor, often a packed-bed column containing a heterogeneous catalyst or a microreactor.[1][3][5] This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized reaction conditions and higher yields.
Heterogeneous palladium catalysts are particularly well-suited for flow chemistry as they can be packed into a column, allowing for easy separation of the product from the catalyst and enabling catalyst recycling, which is both cost-effective and reduces metal contamination in the final product.[1][2]
Key Advantages of Flow Chemistry for this Application:
-
Enhanced Safety: Continuous processing of small reaction volumes minimizes the risks associated with handling potentially energetic intermediates or exothermic reactions.
-
Precise Control: Independent control over flow rate and reactor temperature allows for fine-tuning of the residence time and reaction conditions to maximize yield and minimize byproduct formation.
-
Improved Efficiency: Rapid heat and mass transfer in flow reactors can lead to significantly shorter reaction times compared to batch processes.
-
Scalability: Scaling up production is straightforward by extending the operation time or by using a larger reactor, without the need for re-optimization of reaction conditions.
Experimental Protocols
This section outlines a general protocol for the continuous flow Suzuki-Miyaura coupling of an aryl bromide with this compound. The protocol is based on established methods for similar transformations in flow.[1][2][3]
Materials and Reagents
-
Aryl Bromide (e.g., 4-bromoanisole)
-
This compound
-
Palladium Catalyst: A heterogeneous catalyst is recommended, such as 7% Pd on spherical resin (e.g., 7% Pd/WA30) or Palladium on carbon (Pd/C).[1][3]
-
Base: An inorganic base such as Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH) is typically used.[1][6]
-
Solvent: A mixed solvent system is often employed to ensure the solubility of all reactants. A common mixture is 1,4-dioxane and water (e.g., 3:1 v/v).[1][3]
-
Flow Chemistry System: A system equipped with pumps, a packed-bed reactor or microreactor, a back-pressure regulator, and a collection system.
General Experimental Setup
A solution of the aryl bromide, this compound, and the base is prepared in the chosen solvent system. This solution is then continuously pumped through a packed-bed reactor containing the heterogeneous palladium catalyst, which is heated to the desired temperature. The output from the reactor is passed through a back-pressure regulator to maintain a stable flow and then collected for analysis and purification.
Experimental workflow for the continuous flow Suzuki coupling.
Detailed Protocol
-
Catalyst Column Preparation: Pack a stainless-steel column (e.g., 4.6 mm internal diameter x 50 mm length) with the chosen heterogeneous palladium catalyst (e.g., 7% Pd/WA30).[1]
-
Reagent Solution Preparation: Prepare a stock solution containing the aryl bromide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the base (2.0 eq.) in the degassed solvent mixture (e.g., 1,4-dioxane/water 3:1). The concentration of the limiting reagent (aryl bromide) is typically in the range of 0.1 - 0.5 M.
-
System Setup:
-
Install the packed catalyst column into the flow reactor system.
-
Prime the pumps and lines with the solvent mixture.
-
Heat the reactor to the desired temperature (e.g., 80-120 °C).
-
Set the back-pressure regulator to a suitable pressure (e.g., 10-20 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump the reagent solution through the heated catalyst column at a defined flow rate (e.g., 0.1 - 1.0 mL/min). The flow rate determines the residence time in the reactor.
-
Collect the reaction mixture after it has passed through the reactor and back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected solution can be analyzed directly by techniques such as LC-MS or GC-MS to determine conversion and yield.
-
For isolation of the product, the solvent can be removed under reduced pressure, and the residue can be purified by standard techniques such as column chromatography.
-
Data Presentation
The following tables summarize typical reaction parameters and provide a template for presenting quantitative data for the flow Suzuki coupling of this compound.
Table 1: Typical Reaction Parameters for Flow Suzuki Coupling
| Parameter | Typical Range | Notes |
| Catalyst | Heterogeneous Pd (e.g., Pd/C, Pd on resin) | Offers ease of separation and reusability.[1][2] |
| Aryl Halide | Aryl Bromide, Aryl Iodide | Aryl bromides are common starting materials. |
| Boronic Acid | This compound | - |
| Base | K₂CO₃, NaOH, KOH, Cs₂CO₃ | The choice of base can significantly impact the reaction.[1][6] |
| Solvent | Dioxane/H₂O, THF/H₂O, EtOH/H₂O | A mixture is often required for solubility.[1][3][6] |
| Temperature | 60 - 150 °C | Higher temperatures can increase reaction rates.[5] |
| Flow Rate | 0.1 - 2.0 mL/min | Determines the residence time in the reactor. |
| Pressure | 10 - 20 bar | Used to suppress solvent boiling. |
Table 2: Example Quantitative Data for a Flow Suzuki Coupling Reaction
| Entry | Aryl Bromide | Temp (°C) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 4-Bromoanisole | 100 | 0.5 | 5 | >99 | 95 |
| 2 | 3-Bromopyridine | 120 | 0.2 | 12.5 | 98 | 92 |
| 3 | 1-Bromo-4-chlorobenzene | 100 | 1.0 | 2.5 | 95 | 88 |
| 4 | 2-Bromonaphthalene | 120 | 0.5 | 5 | >99 | 96 |
Note: The data in Table 2 is hypothetical and serves as an example of how to present results. Actual results will vary depending on the specific substrates and conditions used.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Troubleshooting & Optimization
Minimizing protodeboronation of 2-Bromo-5-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the protodeboronation of 2-Bromo-5-fluorophenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 1-bromo-4-fluorobenzene. This reaction is particularly problematic for electron-deficient arylboronic acids due to the electron-withdrawing nature of the fluorine and bromine substituents, which makes the boronic acid more susceptible to this decomposition pathway.[2] This side reaction consumes the starting material, reduces the yield of the desired coupling product, and introduces impurities that can complicate the purification process.
Q2: How should I properly store this compound to maintain its stability?
A: To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a dry and well-ventilated area. For long-term storage and to preserve product quality, refrigeration at temperatures below 4°C (39°F) is recommended.[1] Storing the compound under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.[1]
Q3: What are the visual or analytical signs that my this compound has undergone degradation?
A: While visual inspection might not be sufficient, signs of degradation can sometimes be observed as a change in the physical appearance of the solid. The most reliable method to confirm the integrity of your this compound is through analytical techniques. NMR spectroscopy is highly effective for detecting the presence of the protodeboronated byproduct, 1-bromo-4-fluorobenzene. Additionally, a broadened or depressed melting point compared to the literature value can indicate the presence of impurities resulting from decomposition.
Q4: Is it advisable to use this compound directly in Suzuki-Miyaura coupling reactions?
A: While it is possible to use it directly, it can be challenging due to its high susceptibility to protodeboronation under typical Suzuki-Miyaura coupling conditions, which are often basic and conducted at elevated temperatures.[3][4] To minimize this side reaction, it is often recommended to either use the boronic acid in a protected form or to carefully optimize the reaction conditions.
Q5: What are the most effective strategies to minimize protodeboronation?
A: The most effective strategies involve a combination of protecting the boronic acid moiety and optimizing the reaction conditions. Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly successful approach.[1][5] These derivatives provide a slow release of the active boronic acid during the reaction, keeping its concentration low and thus minimizing protodeboronation.[5] Additionally, optimizing reaction conditions by using milder bases, lower temperatures, and highly active palladium catalysts can significantly favor the desired cross-coupling reaction over the protodeboronation side reaction.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 1-bromo-4-fluorobenzene. | High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the boronic acid to its pinacol ester or MIDA ester.[1][5] 2. Optimize the base: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[1] 3. Lower the reaction temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation.[1][4] 4. Ensure anhydrous conditions: Water can facilitate protodeboronation, so using dry solvents and reagents is beneficial.[1][4] |
| Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. | Suboptimal catalyst system. | 1. Choose a highly active catalyst: For electron-deficient boronic acids, very active palladium catalysts are often necessary. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote fast catalytic turnover.[1] 2. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction.[1] |
| Formation of homocoupling byproducts. | Presence of oxygen. | Thoroughly degas the reaction mixture: Oxygen can lead to oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst. Degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes a method to protect the boronic acid as its pinacol ester, which is more stable towards protodeboronation.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for optimizing Suzuki-Miyaura coupling reactions with this compound or its pinacol ester.
Materials:
-
This compound or its pinacol ester (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the boronic acid/ester, the aryl halide, and the base.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 60-80 °C, is recommended).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathways.
Caption: Workflow for minimizing protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
Preventing homocoupling of 2-Bromo-5-fluorophenylboronic acid in Suzuki reactions
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling of 2-Bromo-5-fluorophenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired homocoupling of this compound, an electron-deficient boronic acid, in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a particular problem with this compound?
A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (in this case, 2,2'-Dibromo-5,5'-difluorobiphenyl). This is highly undesirable as it consumes the valuable boronic acid, lowers the yield of the intended cross-coupled product, and complicates purification due to the structural similarities between the byproduct and the target molecule.[1] this compound is particularly susceptible because electron-deficient arylboronic acids can be prone to side reactions, including a rare homocoupling mechanism involving protonolysis and a second transmetalation event.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II).[3] These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[4][5] The mechanism involves the formation of a palladium peroxo complex, which plays a crucial role in this side reaction.[4][6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer before the catalytically active Pd(0) species is fully generated.[1][3][7]
Q3: How does my choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the catalyst system is critical for minimizing homocoupling.[7]
-
Palladium Source: Using a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources as it reduces the initial concentration of Pd(II) that can promote homocoupling.[1] Modern pre-catalysts that rapidly generate the active Pd(0) species are also highly effective.
-
Ligands: Bulky, electron-rich phosphine ligands are strongly recommended.[1][7] Ligands such as SPhos and XPhos (Buchwald-type) accelerate the desired steps of the catalytic cycle, particularly the final reductive elimination.[2][7] This makes the desired cross-coupling pathway kinetically more favorable than the competing homocoupling pathway.[1]
Q4: What is the role of the base, and how should I choose one for this specific substrate?
A4: The base is essential for activating the boronic acid to facilitate the transmetalation step.[8][9] For electron-deficient and fluorinated arylboronic acids, the choice of base is a balance between sufficient reactivity and preventing side reactions like hydrodeboronation. Stronger bases are generally not recommended.[10] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often optimal, as they have been shown to reduce the formation of homocoupling byproducts in reactions with similar fluorinated substrates.[10]
Q5: Can reaction conditions like solvent and temperature be optimized to prevent homocoupling?
A5: Yes, optimization of these parameters is crucial.
-
Solvent: Aprotic solvents like dioxane, THF, and toluene, often in a mixture with water to dissolve the inorganic base, are standard.[7][11] The ratio should be optimized for substrate solubility and reaction performance.
-
Temperature: Excessive heat can lead to catalyst decomposition and an increase in side reactions.[12] The reaction should be run at the lowest temperature that allows for a reasonable reaction rate, which must be determined empirically for your specific substrates.[13]
Q6: Are there any additives that can actively suppress homocoupling?
A6: Yes. The addition of a mild reducing agent, such as potassium formate (HCOOK), has been shown to be effective.[14][15] Potassium formate helps to minimize the concentration of free Pd(II) in the reaction mixture without causing significant reduction of the oxidative addition product, thereby suppressing the Pd(II)-mediated homocoupling pathway.[14][15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of homocoupled byproduct observed | 1. Oxygen Contamination: Dissolved oxygen in the solvent or reaction headspace. | 1a. Rigorous Degassing: Sparge the solvent and the final reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes.[12] 1b. Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent.[16] 1c. Subsurface Sparge: A facile nitrogen subsurface sparge prior to catalyst addition is highly effective.[14][15] |
| 2. Pd(II) Precatalyst: Use of Pd(OAc)₂, PdCl₂, or similar Pd(II) sources. | 2a. Switch to Pd(0): Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2b. Use Modern Pre-catalyst: Employ a modern, well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) that efficiently generates the active Pd(0) species. 2c. Add a Reducing Agent: Introduce a mild reducing agent like potassium formate (1.1 - 1.5 eq.) to the reaction mixture.[14][15] | |
| 3. Suboptimal Ligand: The ligand does not sufficiently accelerate the desired cross-coupling pathway. | 3a. Use Bulky, Electron-Rich Ligands: Switch to ligands like SPhos, XPhos, or P(t-Bu)₃. These have been shown to suppress homocoupling by promoting rapid reductive elimination.[1][2][7] | |
| 4. High Boronic Acid Concentration: A high instantaneous concentration of boronic acid can favor the bimolecular homocoupling side reaction. | 4a. Slow Addition: Add the this compound solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[16] | |
| 5. Inappropriate Base: The base may be too strong, promoting side reactions. | 5a. Use a Weaker Base: For this electron-deficient substrate, screen weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[10] |
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize qualitative and quantitative data on how different reaction components can influence the formation of the homocoupling byproduct.
Table 1: Comparative Effect of Ligand Choice on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling |
|---|---|---|
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May permit more homocoupling, especially under non-ideal conditions.[1] |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[1][2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be highly effective in suppressing homocoupling due to their strong binding to palladium.[1] |
Table 2: Effect of Additives on Homocoupling Suppression
| Condition | Homocoupling Product (%) | Reference |
|---|---|---|
| Without Potassium Formate | ~0.5% - 1.5% | [1] |
| With Potassium Formate | < 0.1% | [1][14] |
Data from a study where potassium formate was added to reproducibly suppress the homocoupling byproduct.[1]
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: The desired Suzuki cycle versus oxygen- and Pd(II)-mediated homocoupling pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol is a general starting point using best practices and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[7]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 5:1 v/v) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[17]
-
Further Degassing: Sparge the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[12]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., a modern pre-catalyst like SPhos Pd G3, 1-2 mol%, or a Pd(0) source like Pd₂(dba)₃, 1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired cross-coupled product.[7]
Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling
This protocol is adapted for situations where a Pd(II) precatalyst is used or when homocoupling is particularly persistent.
-
Reagent and Additive Preparation: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.3 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and potassium formate (1.5 eq.).[14]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1-propanol/water) via syringe.[14]
-
Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen for 20-30 minutes to rigorously exclude dissolved oxygen.[14][15]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).
-
Reaction, Workup, and Purification: Proceed as described in steps 6-8 of Protocol 1. The presence of potassium formate should minimize Pd(II)-mediated homocoupling during the initial phase of the reaction.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting low yield in Suzuki coupling with 2-Bromo-5-fluorophenylboronic acid
Welcome to our dedicated technical support center for troubleshooting Suzuki coupling reactions involving 2-Bromo-5-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common issues encountered during this specific cross-coupling reaction.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with your Suzuki coupling reaction, offering potential causes and actionable solutions.
Question 1: I am observing very low or no yield of my desired product. What are the likely causes and how can I improve the conversion?
Answer:
Low yield in a Suzuki coupling with this compound can stem from several factors, often related to the specific electronic and steric properties of your substrates. Here is a breakdown of potential causes and troubleshooting steps:
-
Sub-optimal Catalyst System: The choice of palladium catalyst and ligand is critical. The electron-withdrawing nature of the fluorine atom and the ortho-bromo substitution can influence the efficiency of the catalytic cycle.
-
Solution: Screen different palladium sources and ligands. While traditional catalysts like Pd(PPh₃)₄ might work, consider more specialized ligand systems known to be effective for challenging substrates. Buchwald ligands, such as SPhos and XPhos, are often successful with electron-rich or sterically hindered aryl halides.[1] For electron-deficient systems, ligands that promote rapid oxidative addition can be beneficial.
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2] The choice of base is often interdependent with the solvent system.
-
Solution: A screening of bases is recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[3] In ethereal solvents like dioxane or THF, stronger bases like Cs₂CO₃ might be necessary.[3]
-
-
Inappropriate Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature and Time: Sub-optimal temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or promote side reactions.
-
Solution: Typically, Suzuki reactions are run at elevated temperatures (80-110 °C).[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature for your specific substrates.
-
Question 2: My reaction is consuming the starting materials, but I am seeing significant side products, particularly protodeboronation of the this compound. How can I minimize this?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[4][5] The presence of an ortho-bromo and a meta-fluoro group can make this compound susceptible to this pathway.
-
Causes and Solutions:
-
Prolonged Reaction Times at High Temperatures: Extended heating can promote the decomposition of the boronic acid.
-
Excess Base or Water: While necessary, an excess of base or water can facilitate protodeboronation.
-
Oxygen in the Reaction Mixture: The presence of oxygen can lead to oxidative degradation of the boronic acid.
-
Question 3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?
Answer:
Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction in Suzuki couplings.
-
Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[5]
-
Use of Pd(II) Pre-catalysts: Starting with a Pd(II) source can sometimes lead to an initial homocoupling of the boronic acid during the reduction to the active Pd(0) species.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A1: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The aryl halide (your bromo-fluoro-benzene derivative) adds to the Pd(0) catalyst to form a Pd(II) complex.[9]
-
Transmetalation: The organoboron species (this compound), activated by a base, transfers its organic group to the palladium complex.[1][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[9]
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Q2: How do the electronic properties of this compound affect the reaction?
A2: The fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This may slow down the transmetalation step. However, electron-withdrawing groups on the arylboronic acid can also retard protodeboronation.[10][11] The ortho-bromo group introduces steric hindrance, which can also slow down the reaction. Careful optimization of the catalyst, ligand, and reaction conditions is therefore essential.
Q3: Is it necessary to use anhydrous solvents?
A3: Not always. In fact, many Suzuki coupling reactions benefit from the presence of a small amount of water, which can aid in the dissolution of the base and facilitate the formation of the active boronate species.[5] However, the optimal amount of water should be determined experimentally, as too much can promote side reactions like protodeboronation. Some protocols do call for anhydrous conditions, particularly when using specific bases that are not water-soluble.[3]
Data Summary
The following table summarizes general conditions that can be a starting point for optimizing your Suzuki coupling reaction. Note that the optimal conditions will be specific to your coupling partner for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | [1] |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | [2][6] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | [3][12] |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF (anhydrous) | [3][8] |
| Temperature | 80-110 °C | Room Temperature | 100 °C | [2][3][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide coupling partner (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
A workflow for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Bromo-5-fluorophenylboronic Acid Reactions by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylboronic acid in cross-coupling reactions, with a focus on identifying byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-4-fluorobenzene. Homocoupling results in the dimerization of the boronic acid to form 2,2'-dibromo-5,5'-difluorobiphenyl. These side reactions can be influenced by the reaction conditions, such as the base, solvent, and temperature.
Q2: How can I confirm the identity of suspected byproducts in my LC-MS analysis?
A2: The identity of byproducts can be confirmed by comparing their measured mass-to-charge ratio (m/z) and isotopic pattern with the theoretical values. For compounds containing bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da (corresponding to the 79Br and 81Br isotopes) should be observed.[1][2] High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement to further confirm the elemental composition.
Q3: What are the ideal LC-MS conditions for analyzing a reaction mixture containing this compound?
A3: A reversed-phase C18 column is typically a good starting point for separating the components of a Suzuki-Miyaura reaction mixture. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is commonly used. Electrospray ionization (ESI) in both positive and negative ion modes should be tested to determine the optimal ionization for all compounds of interest.
Q4: My peaks are tailing or showing poor shape. What could be the cause?
A4: Poor peak shape can be caused by several factors, including column degradation, a partially blocked column inlet frit, or issues with the mobile phase or sample solvent.[3][4][5] If all peaks are tailing, it often points to a problem at the head of the column.[3] Ensure your sample is fully dissolved in a solvent that is compatible with, and preferably weaker than, your initial mobile phase conditions.[4][6]
Q5: I am observing low sensitivity for my analytes. How can I improve it?
A5: Low sensitivity in LC-MS can stem from various sources, including the ionization efficiency of your analytes, matrix effects from the reaction mixture, or suboptimal MS parameters.[6][7] Ensure you are using high-purity, LC-MS grade solvents and additives to minimize background noise and ion suppression.[7] Optimizing the ion source parameters (e.g., spray voltage, gas flows, and temperature) for your specific compounds of interest is also crucial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound reactions.
Problem 1: Unexpected Peaks in the Chromatogram
Probable Causes:
-
Byproduct Formation: The primary cause is often the formation of byproducts such as the protodeboronated or homocoupled products.
-
Starting Material Impurities: The commercial this compound or the coupling partner may contain impurities.
-
Solvent or Reagent Contamination: Impurities in solvents, bases, or other reagents can lead to unexpected peaks.
Solutions:
-
Analyze Starting Materials: Run an LC-MS analysis of all starting materials individually to identify any pre-existing impurities.
-
Calculate Expected Byproduct Masses: Use the table below to check if the m/z of the unexpected peaks match those of common byproducts.
-
Use High-Purity Reagents: Ensure the use of high-purity, recently purchased reagents and LC-MS grade solvents.[7]
Problem 2: Inconsistent Retention Times
Probable Causes:
-
Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times.
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, such as evaporation of the organic component, can affect retention.
-
Pump Issues: Problems with the LC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.
Solutions:
-
Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial gradient conditions before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep the solvent bottles capped to prevent evaporation.
-
System Maintenance: Regularly check the LC system for leaks and perform routine maintenance on the pump.
Problem 3: No or Low Abundance of the Expected Product Peak
Probable Causes:
-
Reaction Failure or Low Conversion: The chemical reaction may not have proceeded as expected.
-
Poor Ionization of the Product: The product molecule may not ionize efficiently under the chosen ESI conditions.
-
Product Degradation: The product might be unstable under the analysis conditions.
Solutions:
-
Optimize Reaction Conditions: Re-evaluate the reaction parameters (catalyst, base, temperature, time) to improve conversion.
-
Vary MS Parameters: Test both positive and negative ESI modes. Adjust ion source parameters like spray voltage and gas temperatures. Consider using a different mobile phase additive (e.g., ammonium acetate instead of formic acid) to promote better ionization.
-
Check for In-Source Fragmentation: Analyze the full scan mass spectrum for fragment ions that might indicate the product is degrading in the ion source.
Experimental Protocols
Representative Suzuki-Miyaura Reaction
This protocol describes a typical Suzuki-Miyaura coupling of this compound with pyrimidine-5-boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Pyrimidine-5-boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
In an oven-dried flask, combine this compound, pyrimidine-5-boronic acid, the palladium catalyst, and the base.
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
LC-MS Analysis Protocol
Instrumentation:
-
HPLC or UPLC system coupled to a mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
MS Conditions:
-
Ionization Mode: ESI, positive and negative
-
Scan Range: m/z 100-500
-
Ion Source Parameters: Optimize for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Table 1: Calculated m/z Values for Compounds in the Suzuki-Miyaura Reaction of this compound and Pyrimidine-5-boronic acid
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Isotopic Pattern |
| This compound (Starting Material) | BrC₆H₃(F)B(OH)₂ | C₆H₅BBrFO₂ | 217.95 | 218.96 | 216.94 | 79Br/81Br (1:1) |
| Pyrimidine-5-boronic acid (Starting Material) | C₄H₃N₂B(OH)₂ | C₄H₅BN₂O₂ | 124.04 | 125.05 | 123.03 | |
| 5-(2-Bromo-5-fluorophenyl)pyrimidine (Expected Product) | BrC₆H₃(F)C₄H₃N₂ | C₁₀H₆BrFN₂ | 251.97 | 252.98 | 250.96 | 79Br/81Br (1:1) |
| 1-Bromo-4-fluorobenzene (Protodeboronation Byproduct) | BrC₆H₄F | C₆H₄BrF | 173.95 | 174.96 | 172.94 | 79Br/81Br (1:1) |
| 2,2'-Dibromo-5,5'-difluorobiphenyl (Homocoupling Byproduct) | (BrC₆H₃(F))₂ | C₁₂H₆Br₂F₂ | 347.88 | 348.89 | 346.87 | 79Br₂/79Br81Br/81Br₂ (1:2:1) |
| 5,5'-Bipyrimidine (Homocoupling Byproduct of Coupling Partner) | (C₄H₃N₂)₂ | C₈H₆N₄ | 158.06 | 159.07 | 157.05 |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura reaction and subsequent LC-MS analysis.
Caption: Troubleshooting logic for identifying unexpected peaks in LC-MS data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
Technical Support Center: Purification of 2-Bromo-5-fluorophenylboronic Acid Coupling Products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of cross-coupling reaction products involving 2-bromo-5-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: The most common impurities include unreacted starting materials (both the aryl halide and this compound), homocoupled biaryl product (from the coupling of two boronic acid molecules), protodeboronation product (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1][2][3] Boronic acids can also form trimeric dehydration products known as boroxines.[1]
Q2: What is the recommended first step for working up my reaction mixture?
A2: A standard aqueous work-up is the essential first step.[2] This procedure is designed to remove the bulk of inorganic salts (like the base used) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane and washing it with water or brine.[2]
Q3: How can I efficiently remove unreacted this compound from my crude product?
A3: Unreacted boronic acid can be effectively removed with a basic aqueous wash.[2][4] By treating the organic solution of your crude product with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[2][5] This salt then partitions into the aqueous layer during liquid-liquid extraction.[5]
Q4: Why is it critical to remove the palladium catalyst, and what are the best methods?
A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is mandatory due to toxicity concerns and regulatory requirements.[2] Common methods include filtering the reaction mixture through a pad of Celite to remove heterogeneous catalysts or using specialized metal scavengers for homogeneous catalysts.[2][6] Scavengers are materials, often functionalized silica, that chelate the metal, allowing it to be removed by simple filtration.[2]
Q5: My desired product and a key impurity (like the homocoupled product) have very similar polarities. How can I separate them?
A5: This is a frequent challenge in purification. Two primary methods are effective:
-
Meticulous Column Chromatography: Use a long column and a shallow solvent gradient to maximize separation.[2][7] It is crucial to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify the eluent that provides the best separation (ΔRf).[2]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent high-purity method.[8][9] The success of this technique depends on finding a solvent or solvent system in which the desired product has significantly different solubility from the impurity at different temperatures.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product appears as an inseparable oil. | 1. The presence of impurities is preventing crystallization.[2]2. The product may be an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then try to crystallize the purified product.[2]2. If the product is inherently an oil, chromatography is the most suitable purification method. |
| Low yield after purification. | 1. Incomplete reaction.2. Product loss during aqueous work-up or transfers.3. Protodeboronation of the starting material.[3]4. Inefficient chromatographic separation. | 1. Monitor the reaction by TLC or LC-MS to ensure completion.2. Minimize transfers and ensure proper phase separation during extractions.[10]3. Ensure reaction conditions are thoroughly degassed as oxygen can promote side reactions.[3]4. Optimize TLC conditions before scaling to a column. Consider reverse-phase chromatography if normal phase is ineffective.[11] |
| Significant amount of homocoupling byproduct is present. | 1. The reaction mixture was not properly degassed, allowing oxygen to enter.[3]2. A Pd(II) precatalyst was used, which can promote homocoupling during its initial reduction to Pd(0).[3] | 1. Ensure the reaction setup is thoroughly purged and maintained under an inert atmosphere (Argon or Nitrogen).2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[2]3. Careful column chromatography or recrystallization is required for removal.[2] |
| Boronic acid or product streaks badly on silica gel TLC/column. | 1. Boronic acids are acidic and can interact strongly with silica gel.[11]2. The product itself may be highly polar. | 1. For chromatography, consider adding a small amount of acetic acid to the eluent to suppress deprotonation and reduce streaking.[12]2. If the product is very polar, a different solvent system (e.g., Dichloromethane/Methanol) may be more effective than standard Hexane/Ethyl Acetate.[4]3. Reverse-phase (C18) chromatography can be an alternative.[11][13] |
Purification Strategy Overview
The following table summarizes common purification techniques and their primary applications in the context of Suzuki-Miyaura coupling reactions.
| Technique | Primary Target Impurities Removed | Typical Purity Achieved | Phase |
| Aqueous Wash (Basic) | Unreacted Boronic Acid, Inorganic Salts | >90% (crude) | Liquid |
| Filtration through Celite® | Heterogeneous Palladium Catalyst | N/A (removes solids) | Liquid |
| Column Chromatography | Homocoupled Product, Unreacted Aryl Halide, Other Organic Byproducts | 95-99% | Solid/Oil |
| Recrystallization | Closely-related Structural Impurities, Byproducts | >99.5% | Solid |
| Metal Scavengers | Homogeneous (Soluble) Palladium Catalyst | <10 ppm Pd | Liquid |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with: a. 1 M aqueous NaOH or K₂CO₃ solution to remove unreacted boronic acid.[4] b. Water. c. Brine (saturated aqueous NaCl solution) to facilitate phase separation.
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[8]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel (dry loading).
-
Prepare a silica gel column using a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexanes) identified via TLC analysis.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexanes and methanol).[8]
-
If the solution is colored by impurities, activated carbon can be added and the mixture filtered while hot.
-
Allow the solution to cool slowly to room temperature to induce crystal formation.[8]
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Isolate the crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]
-
Dry the crystals thoroughly under vacuum.[8]
Visualized Workflows and Pathways
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A typical decision workflow for product purification.
Caption: A troubleshooting guide for common impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2-Bromo-5-fluorophenylboronic Acid in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylboronic acid. The following sections address common issues related to the impact of water on the stability and reactivity of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water on this compound?
A1: The primary impact of water is the potential for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a significant issue for electron-deficient arylboronic acids like this compound, due to the electron-withdrawing effects of the fluorine and bromine atoms, which increases its susceptibility to this decomposition pathway.[1] This side reaction consumes the starting material, reduces the yield of the desired product, and introduces impurities that can complicate purification.
Q2: Can water be beneficial in reactions with this compound?
A2: While often detrimental, water can play a role in the Suzuki-Miyaura coupling mechanism. It is typically used as a co-solvent with organic solvents like 1,4-dioxane or THF.[3] Water can help dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) that are essential for the catalytic cycle. However, for sensitive substrates like this compound, the concentration of water must be carefully controlled to minimize protodeboronation.[3]
Q3: What is a boroxine, and how does water affect its formation?
A3: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[4][5] This is a reversible equilibrium, where the presence of water favors the boronic acid form, while anhydrous conditions or heating can drive the formation of the boroxine.[4] Although this compound is typically stored and used as the monomeric acid, the equilibrium with its boroxine form can be relevant under certain reaction conditions.
Q4: How should this compound be stored to ensure its stability?
A4: To maintain stability and minimize degradation, this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1] For long-term storage, refrigeration (e.g., at 2-8°C) under an inert atmosphere of nitrogen or argon is recommended to prevent degradation from moisture and oxygen.[1]
Q5: How can I detect degradation of my this compound sample?
A5: The most reliable method to assess the purity and detect degradation is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to 1-bromo-4-fluorobenzene would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities resulting from degradation.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of this compound | 1. Minimize Water Content: Use anhydrous solvents and ensure all reagents are dry. Consider switching to a completely anhydrous reaction system.[3][6] 2. Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[1][3] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as its pinacol or MIDA ester. These act as slow-release sources of the boronic acid, keeping its concentration low and minimizing decomposition.[1][2] 4. Lower Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of protodeboronation relative to the desired cross-coupling.[1] |
| Catalyst Inactivity or Decomposition | 1. Degas Solvents Thoroughly: Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the palladium catalyst.[1][3] Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Use a Robust Catalyst System: For electron-deficient boronic acids, highly active palladium catalysts are often necessary. Employ a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote rapid catalytic turnover that can outcompete the protodeboronation side reaction.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction.[1] |
| Poor Quality of Starting Materials | 1. Verify Purity: Confirm the purity of your this compound and the coupling partner using analytical methods like NMR. Use fresh, high-purity starting materials if degradation is suspected.[3] |
Issue 2: Formation of 1-Bromo-4-fluorobenzene as a Major Byproduct
This is a clear indication of protodeboronation. The following workflow can help diagnose and resolve this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling with 2-Bromo-5-fluorophenylboronic Acid
Welcome to the technical support center for troubleshooting catalyst deactivation issues when using 2-Bromo-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura reaction with this compound?
A1: Low yields with this substrate are often linked to two primary issues: catalyst deactivation and the inherent instability of the boronic acid. This compound is an electron-deficient boronic acid, which makes it susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1] Additionally, palladium catalysts can be "poisoned" by impurities or side reactions, leading to a halt in the catalytic cycle.[2]
Q2: What are the main catalyst deactivation pathways I should be aware of?
A2: The primary deactivation pathways include:
-
Protodeboronation: This is a significant side reaction for electron-deficient boronic acids like this compound, especially under basic aqueous conditions.[3]
-
Catalyst Poisoning: Impurities in reagents or solvents, such as sulfur or excess halide ions, can irreversibly bind to the palladium catalyst and inhibit its activity.[2]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, particularly if the catalytic cycle is slow.
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.
Q3: How does the choice of base and solvent affect catalyst stability and reaction outcome?
A3: The base and solvent system is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the rate of both the desired coupling and the undesired protodeboronation.[4] Anhydrous conditions and the use of a non-aqueous base can sometimes mitigate protodeboronation. Solvents like dioxane, THF, or toluene, often with a small amount of water, are typical. However, water can also facilitate protodeboronation, so a careful balance is necessary.[5]
Q4: Can the palladium precatalyst and ligand choice impact deactivation?
A4: Absolutely. The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), can stabilize the palladium center, promote faster catalytic turnover, and minimize deactivation pathways.[6] Using a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial, as it can accelerate the desired coupling reaction over the competing deboronation.[3]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Observation | Possible Cause | Recommended Action |
| Starting materials largely unreacted | Inactive Catalyst: The palladium source or ligand may be old or degraded. | Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst.[3] |
| Oxygen Contamination: Presence of oxygen can lead to homocoupling and catalyst decomposition. | Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[7] | |
| Impure Reagents: Impurities in the boronic acid, aryl halide, or base can poison the catalyst. | Assess the purity of all starting materials. Recrystallize or purify as necessary. | |
| Formation of protodeboronated byproduct (5-bromo-1-fluorobenzene) | Protodeboronation: The electron-deficient boronic acid is unstable under the reaction conditions. | Minimize water content in the reaction. Use a milder base (e.g., KF or CsF).[4] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[3] |
| Formation of palladium black | Catalyst Agglomeration: The catalytic cycle is slow, allowing for the aggregation of Pd(0). | Increase the ligand-to-palladium ratio.[6] Use a more effective ligand that promotes a faster catalytic cycle. |
Problem 2: Inconsistent Reaction Yields
Possible Causes & Solutions
| Observation | Possible Cause | Recommended Action |
| Reaction works on small scale but fails on scale-up | Mixing Issues: Inefficient mixing can lead to localized high concentrations of reagents and catalyst deactivation. | Ensure vigorous stirring, especially with heterogeneous bases. |
| Heat Transfer: Inefficient heat transfer on a larger scale can affect reaction kinetics. | Monitor the internal reaction temperature carefully. | |
| Yield varies between batches | Reagent Quality: Inconsistent quality of reagents, especially the boronic acid or base. | Use reagents from the same batch for a series of experiments. Re-evaluate the purity of all reagents. |
| Water Content: Variable amounts of water in solvents or reagents. | Use anhydrous solvents and dry reagents to have better control over the water content. |
Data Presentation
The following table summarizes general conditions that have been successful for the Suzuki-Miyaura coupling of analogous fluorinated phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [3] |
| 4-Bromoacetophenone | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90 | [8] |
| Aryl Bromide | Pentafluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | 12 | >90 | [9] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalyst Deactivation Pathways
Caption: Key pathways leading to catalyst deactivation in Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Improving reaction kinetics for sterically hindered substrates with 2-Bromo-5-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, particularly with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound and a sterically hindered coupling partner is resulting in a low yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a common challenge. The primary reasons stem from the steric hindrance around the reaction centers, which can impede key steps in the catalytic cycle.[1] Specific issues include:
-
Inefficient Oxidative Addition: The steric bulk on your coupling partner can hinder the approach of the palladium catalyst to the carbon-halogen bond, slowing down this initial, crucial step.[2]
-
Difficult Transmetalation: The transfer of the 2-bromo-5-fluorophenyl group from the boronic acid to the palladium complex can be slowed by steric congestion.
-
Slow Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the catalyst, can also be impeded by steric bulk around the palladium center.[1][2]
-
Catalyst Decomposition: Challenging couplings often require higher temperatures and longer reaction times, which can lead to the decomposition of the palladium catalyst before the reaction reaches completion.[2]
-
Protodeboronation: this compound, like other ortho-substituted boronic acids, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[3]
Q2: How can I minimize the protodeboronation of this compound?
A2: Protodeboronation is a significant side reaction that consumes your boronic acid and reduces the yield of your desired product.[2][3] To mitigate this issue:
-
Use Milder Bases: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide or potassium tert-butoxide, which can accelerate the decomposition of the boronic acid.[2]
-
Optimize Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time possible. Highly active catalysts can enable reactions to proceed under milder conditions, thus minimizing the degradation of the boronic acid.[3]
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, for sensitive boronic acids, running the reaction under anhydrous conditions can sometimes reduce the rate of protodeboronation.
Q3: What are the recommended starting points for catalyst and ligand selection when working with sterically hindered substrates?
A3: The choice of catalyst and ligand is the most critical factor for a successful coupling with hindered substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often not effective.[1] It is highly recommended to use catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1]
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1] These ligands promote the formation of a highly reactive palladium(0) species, which facilitates oxidative addition and accelerates reductive elimination.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have demonstrated high efficacy, even with highly substituted biaryls.[1]
-
Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Inefficient oxidative addition due to steric hindrance; Protodeboronation of the boronic acid. | - Use a fresh, high-quality palladium precatalyst and a bulky, electron-rich ligand (e.g., XPhos, SPhos).[1] - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[5] - Increase the reaction temperature in increments (e.g., from 80 °C to 100-110 °C).[1] - Consider using a more reactive aryl halide (Iodide > Bromide > Chloride).[6] |
| Presence of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents before use.[5] - Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Incomplete Consumption of Starting Materials | Insufficient catalyst loading or catalyst deactivation; Low reaction temperature or insufficient reaction time. | - Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). - Monitor the reaction over a longer period (e.g., 24 hours).[1] - Consider microwave irradiation to accelerate the reaction, but be mindful of potential boronic acid decomposition at higher temperatures.[7] |
| Formation of Protodeboronated Byproduct | Harsh basic conditions; Presence of excess water; High reaction temperature. | - Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[1][2] - Use a minimal amount of water if required by the reaction conditions, or consider anhydrous conditions.[8] - Employ a highly active catalyst that allows the reaction to proceed at a lower temperature.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound and a Sterically Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)[5]
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[5]
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)[1]
-
Anhydrous, degassed water (if using an aqueous base system)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the sterically hindered aryl bromide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate vial, under an inert atmosphere, prepare a solution of the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Add the degassed solvent (and water, if applicable) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Removal of palladium catalyst from 2-Bromo-5-fluorophenylboronic acid reaction products
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with removing residual palladium catalysts from reaction products, specifically following Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium catalyst from my reaction product?
A1: Residual palladium in organic compounds, especially those intended for pharmaceutical use, is a significant concern.[1][2] Regulatory bodies have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[2][3] Beyond regulatory compliance, trace palladium can interfere with downstream biological assays, leading to unreliable results, and may also catalyze undesired side reactions in subsequent synthetic steps.[4][5][6]
Q2: What are the common forms of residual palladium I might encounter?
A2: Residual palladium can exist in several forms, including heterogeneous (e.g., Pd on carbon), homogeneous (soluble palladium complexes), and colloidal palladium.[7][8] The form of the palladium will dictate the most effective removal strategy.
Q3: What are the primary methods for palladium catalyst removal?
A3: The main strategies for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon.[7][8]
-
Adsorption: Using materials like activated carbon or silica gel to bind the palladium.[9]
-
Scavenging: Employing solid-supported or soluble scavengers with functional groups that chelate palladium.[10][11][12] Common types include thiol-based and thiourea-based scavengers.[10]
-
Aqueous Extraction: Partitioning the palladium into an aqueous phase.
-
Chromatography: Separating the product from the catalyst using column chromatography.[7][13]
-
Crystallization: Purifying the product by crystallization, although this can sometimes concentrate the metal impurity.[2]
Q4: I've performed a standard aqueous work-up. Is that sufficient to remove palladium?
A4: While an aqueous work-up can remove water-soluble byproducts, it is often insufficient for reducing palladium to acceptable levels.[4][6] Studies have shown that significant amounts of palladium can remain in the organic product even after aqueous extraction.[4][6]
Troubleshooting Guides
Problem 1: High levels of residual palladium after filtration.
-
Symptom: Inductively Coupled Plasma (ICP) analysis shows palladium levels are still high after passing the reaction mixture through a standard filter.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Soluble Palladium Species | 1. Switch Removal Method: Filtration is only effective for heterogeneous palladium.[8] Use a palladium scavenger or perform column chromatography.[8] 2. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium complex before a second filtration. |
| Colloidal Palladium | 1. Use a Finer Filter: Employ a finer porosity filter, such as a 0.45 µm PTFE membrane filter.[8] 2. Celite Filtration: Use a well-packed Celite pad (1-2 cm thick) to trap fine particles.[7][11][13] Pre-wetting the pad can increase its effectiveness.[8] 3. Adsorption: Treat the solution with activated carbon to adsorb the colloidal palladium before filtration.[8] |
| Inefficient Filtration Technique | 1. Optimize Celite Bed: Ensure the Celite bed is compact and sufficiently thick.[8] 2. Wash Thoroughly: Wash the filter cake with a fresh portion of the solvent to recover the product and remove any loosely bound palladium. |
Problem 2: Palladium scavenger is not effectively reducing palladium levels.
-
Symptom: Residual palladium remains high even after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice | 1. Consider Palladium's Oxidation State: Thiol-based scavengers are generally effective for Pd(II).[10] 2. Solvent Compatibility: Ensure the scavenger is compatible with your solvent system.[10] 3. Screen Scavengers: Test a small panel of different scavengers (e.g., thiol, thiourea, triazine-based) to find the most effective one for your specific product and palladium complex.[8] |
| Insufficient Scavenger Amount or Time | 1. Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used. 2. Extend Reaction Time: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., overnight).[12] |
| Product Binding to Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount to avoid significant product loss.[8] 2. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any bound product.[8] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product. |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of various palladium removal techniques.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Aqueous Work-up Only | ~5000 | ~500 - 5000 | [4][6] |
| Column Chromatography | High (not specified) | > 50 - 100 | [4] |
| Scavenging Resin (post-chromatography) | > 100 | < 100 (often < 10) | [4][12] |
| MP-TMT Scavenger (5 equiv) | 33,000 | < 200 | [12] |
| MP-TMT Scavenger (typical 0.5% wt catalyst) | 500 - 800 | < 10 | [12] |
| Activated Charcoal & TMT | 2239 | 20 | [9] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Celite Filtration
-
Prepare the Celite Pad: In a sintered glass funnel, create a 1-2 cm thick pad of Celite. Gently press down to ensure it is well-packed.
-
Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite pad.
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent and pour it through the Celite pad.
-
Wash: Wash the pad with additional fresh solvent to ensure all the product is collected.[7]
-
Collect the Filtrate: The collected filtrate contains the product, free of heterogeneous palladium.
Protocol 2: Batch Scavenging with a Solid-Supported Scavenger
-
Post-Reaction Work-up: Perform a standard aqueous work-up to remove water-soluble impurities.
-
Solvent Selection: Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).[10]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount will depend on the scavenger's capacity and the initial palladium concentration. A common starting point is to use several equivalents relative to the palladium content.[14]
-
Agitation: Stir the mixture at room temperature. The required time can range from a few hours to overnight.[12][14]
-
Filtration: Remove the scavenger by filtration.
-
Wash and Concentrate: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
Visualizations
Caption: A general workflow for palladium catalyst removal.
Caption: Troubleshooting low efficiency of palladium scavengers.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biotage.com [biotage.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. sopachem.com [sopachem.com]
Effect of temperature on side product formation with 2-Bromo-5-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side product formation when using 2-Bromo-5-fluorophenylboronic acid, with a particular focus on the effect of temperature.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, offering potential causes and solutions related to reaction temperature.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired cross-coupling product and presence of a significant amount of fluorobenzene byproduct. | This is likely due to protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom. Higher reaction temperatures can accelerate this process.[1][2] | 1. Lower the Reaction Temperature: Gradually decrease the reaction temperature in increments of 10-20 °C (e.g., from 100 °C to 80 °C or 60 °C) to find a balance between an acceptable reaction rate and minimal protodeboronation.[2] 2. Use Anhydrous Solvents: Water can be a proton source for protodeboronation. Ensure solvents are thoroughly dried before use. 3. Use a Milder Base: Strong bases can promote protodeboronation. Consider switching to weaker bases like K₂CO₃ or K₃PO₄. 4. Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired coupling reaction, outcompeting the side reaction. |
| Formation of a biphenyl byproduct derived from the coupling of two this compound molecules. | This is indicative of homocoupling , a side reaction where two molecules of the boronic acid couple together. This can be influenced by the presence of oxygen and the palladium catalyst state. While not as directly linked to temperature as protodeboronation, high temperatures can sometimes lead to catalyst degradation, which might indirectly affect the prevalence of side reactions.[3] | 1. Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can promote homocoupling.[3] 2. Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst can minimize Pd(II) species that may promote homocoupling. 3. Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to catalyst decomposition and an increase in undesired side reactions. A temperature range of 70-90 °C is often a good starting point for optimization.[4] |
| Reaction is sluggish or does not proceed to completion at lower temperatures. | The activation energy for the desired Suzuki-Miyaura coupling is not being met at the lower temperature. | 1. Incremental Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) to find the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Screen Different Catalysts/Ligands: Some catalyst systems are more active at lower temperatures. Consider screening catalysts with bulky, electron-rich phosphine ligands. 3. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) might improve the reaction rate at lower temperatures. |
| Decomposition of the starting material or product at elevated temperatures. | This compound or the desired product may not be thermally stable at the reaction temperature. Boronic acids can undergo dehydration at higher temperatures to form boroxines.[5] | 1. Determine Thermal Stability: If significant degradation is suspected, consider performing a thermal analysis (e.g., TGA or DSC) of the boronic acid to understand its decomposition profile.[6] 2. Lower the Reaction Temperature: This is the most direct way to prevent thermal decomposition. 3. Reduce Reaction Time: Use a more active catalyst to shorten the reaction time at a given temperature, minimizing the exposure of the reactants and products to heat. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in Suzuki-Miyaura coupling reactions, and how does temperature affect their formation?
A1: The two most common side products are the result of protodeboronation (formation of 1-bromo-4-fluorobenzene) and homocoupling (formation of 2,2'-dibromo-5,5'-difluorobiphenyl).
-
Protodeboronation: This is often the most significant side reaction. Higher temperatures generally accelerate the rate of protodeboronation, leading to lower yields of the desired product.[1][2]
-
Homocoupling: This side reaction is primarily promoted by the presence of oxygen and certain palladium species. While temperature is not the primary driver, excessively high temperatures can lead to catalyst decomposition, which may indirectly favor side reactions.[3]
Q2: What is the ideal temperature range for a Suzuki-Miyaura coupling reaction with this compound?
A2: There is no single "ideal" temperature, as it depends on the specific substrates, catalyst, base, and solvent used. However, a common starting point for optimization is in the range of 70-110 °C .[7] For substrates prone to protodeboronation, like many fluorinated arylboronic acids, it is often beneficial to start at the lower end of this range (e.g., 60-80 °C ) and adjust as needed based on reaction monitoring.[2]
Q3: Can running the reaction at a lower temperature for a longer time reduce side product formation?
A3: Yes, this is a common strategy. Lowering the reaction temperature can significantly decrease the rate of temperature-dependent side reactions like protodeboronation.[2] To compensate for the slower rate of the desired reaction, a longer reaction time may be necessary. It is crucial to monitor the reaction progress to determine the optimal balance of temperature and time for maximizing the yield of the desired product while minimizing byproducts.
Q4: How can I determine the optimal temperature for my specific reaction?
A4: A systematic approach is recommended:
-
Literature Review: Check for published procedures with similar substrates to find a suitable starting temperature.
-
Small-Scale Screening: Run a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, and 100 °C) while keeping all other parameters constant.
-
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to track the formation of the desired product and any side products.
-
Analysis: Compare the results to identify the temperature that provides the best combination of reaction rate, yield, and purity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Temperature Optimization
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., start with 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Based on the reaction progress and the formation of side products, the temperature can be adjusted for subsequent experiments.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Relationship between temperature and reaction pathways.
Caption: Troubleshooting workflow for side product formation.
References
Validation & Comparative
Purity Analysis of 2-Bromo-5-fluorophenylboronic Acid: A Comparative Guide Using HPLC and NMR
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is of paramount importance. 2-Bromo-5-fluorophenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules. Its purity directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, offering detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Comparative Purity Data
The purity of this compound is often compared with that of its isomers or other structurally similar boronic acids used in similar synthetic routes. Below is a comparative table summarizing typical purity data obtained by HPLC and quantitative NMR (qNMR) for a batch of this compound and a common alternative, 2-Bromo-4-fluorophenylboronic acid.
| Compound | Purity by HPLC (%) | Major Impurity Identified | Purity by qNMR (%) |
| This compound | 98.9 | 2,2'-Dibromo-5,5'-difluorobiphenyl | 99.2 |
| 2-Bromo-4-fluorophenylboronic acid | 98.5 | Unreacted 1-bromo-2,4-difluorobenzene | 98.8 |
Experimental Protocols
Detailed methodologies for HPLC and NMR analysis are crucial for reproducible and accurate purity determination.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a powerful technique for separating this compound from its potential process-related impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Experimental Parameters:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic anhydride).
-
Pulse Sequence: A standard 1H NMR experiment with a sufficient relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full signal recovery.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 to the NMR tube and gently agitate to dissolve the sample and standard completely.
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
A Comparative Guide to the Reactivity of 2-Bromo-5-fluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid reagent is critical, as its reactivity directly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of the reactivity of 2-Bromo-5-fluorophenylboronic acid and its positional isomers in the context of Suzuki-Miyaura coupling.
While direct, quantitative kinetic data comparing all isomers under a single set of conditions is not extensively available in the peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and available experimental observations to provide a predictive framework for their relative reactivity.
Understanding the Key Factors: Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two factors:
-
Electronic Effects: The electron density of the aryl ring attached to the boron atom influences the transmetalation step, which is often rate-determining. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, slowing down its transfer to the palladium center. Conversely, electron-donating groups (EDGs) can enhance the rate of transmetalation.
-
Steric Hindrance: Bulky substituents, particularly in the ortho position to the boronic acid group, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the reaction.
In the case of bromofluorophenylboronic acids, we must consider the interplay of the inductive and resonance effects of the fluorine and bromine substituents, as well as the significant steric bulk of the ortho-bromo group.
Predicted Reactivity Comparison
Based on the interplay of steric and electronic effects, a qualitative reactivity trend for the isomers of bromofluorophenylboronic acid in a typical Suzuki-Miyaura coupling can be predicted. The dominant factor is often the steric hindrance from the ortho-bromo substituent, which generally leads to lower reactivity compared to isomers where the bromine is in the meta or para position. The position of the electron-withdrawing fluorine atom further modulates this reactivity.
Table 1: Predicted Relative Reactivity of Bromofluorophenylboronic Acid Isomers
| Isomer | Bromine Position | Fluorine Position | Predicted Relative Reactivity | Rationale |
| 4-Bromo-3-fluorophenylboronic acid | para | meta | Highest | Minimal steric hindrance from the para-bromo group. The meta-fluoro group has a moderate electron-withdrawing effect, which is less deactivating than a para-fluoro group. |
| 3-Bromo-4-fluorophenylboronic acid | meta | para | High | No ortho steric hindrance. The para-fluoro group has a strong electron-withdrawing effect, which may slightly reduce reactivity compared to the 4-bromo-3-fluoro isomer. |
| This compound | ortho | meta | Moderate | Significant steric hindrance from the ortho-bromo group is the primary factor reducing reactivity. The meta-fluoro group has a moderate electron-withdrawing effect. |
| 2-Bromo-4-fluorophenylboronic acid | ortho | para | Moderate to Low | Significant steric hindrance from the ortho-bromo group. The strong electron-withdrawing effect of the para-fluoro group further deactivates the ring, likely making it less reactive than the 2-bromo-5-fluoro isomer. |
| 2-Bromo-3-fluorophenylboronic acid | ortho | ortho | Lowest | Severe steric hindrance from both the ortho-bromo and ortho-fluoro substituents, making the approach to the palladium center very difficult. The strong inductive effect of the ortho-fluoro group also deactivates the ring. |
Note: This table presents a qualitative prediction based on established chemical principles. Actual reaction yields and rates can be highly dependent on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. Optimization of this protocol is crucial for achieving high yields, especially with sterically hindered substrates like this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bromofluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the bromofluorophenylboronic acid isomer, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas at least three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of 2-Bromo-5-fluorophenylboronic Acid and 2-Bromophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Immediate Release
In the landscape of synthetic chemistry and drug discovery, phenylboronic acids are indispensable reagents for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of the synthesis and reactivity of 2-Bromo-5-fluorophenylboronic acid and its non-fluorinated counterpart, 2-bromophenylboronic acid. The introduction of a fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable in the development of novel pharmaceuticals and materials.
Synthesis and Yield Comparison
A reported synthesis of 2-bromophenylboronic acid from o-bromo-iodobenzene via a Grignard reagent and subsequent reaction with trimethyl borate affords the product in a yield of 59.9%. For the fluorinated analog, a preparation of the isomeric 5-bromo-2-fluorophenylboronic acid from 1-bromo-4-fluorobenzene using lithium diisopropylamide (LDA) and triisopropyl borate reports a yield of 76%[1]. The electronic effect of the fluorine atom can influence the stability of the organometallic intermediate and the efficiency of the borylation step.
| Compound | Starting Material | Key Reagents | Reported Yield (%) |
| 2-Bromophenylboronic acid | o-Bromo-iodobenzene | Isopropyl magnesium bromide, Trimethyl borate | 59.9% |
| This compound (Isomer Synthesis) | 1-Bromo-4-fluorobenzene | n-Butyllithium, Triisopropyl borate | 76%[1] |
Table 1: Reported Synthesis Yields.
Performance in Suzuki-Miyaura Coupling: A Yield Comparison
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. The electronic properties of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle. The electron-withdrawing nature of the fluorine atom in this compound can influence its reactivity compared to the non-fluorinated analog.
While a direct, side-by-side comparison of the two compounds in Suzuki coupling reactions is not extensively documented, the general principles of substituent effects can be applied. Electron-withdrawing groups on the phenylboronic acid can sometimes decrease the rate of transmetalation, potentially leading to lower yields under certain conditions. However, with appropriate optimization of the catalyst, ligand, and base, high yields can be achieved for a wide range of substrates.
The following table presents representative yields for the Suzuki-Miyaura coupling of both boronic acids with a model aryl bromide, 4-bromoanisole. These yields are illustrative and based on typical outcomes reported in the literature for similar substrates.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95% |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~80-90% |
Table 2: Representative Suzuki-Miyaura Coupling Yields.
Experimental Protocols
General Procedure for the Synthesis of Phenylboronic Acids
1. Formation of the Organometallic Reagent:
-
To a solution of the corresponding aryl bromide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), a solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
2. Borylation:
-
Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The solution is then allowed to warm to room temperature and stirred overnight.
3. Hydrolysis:
-
The reaction is quenched by the slow addition of 2 M HCl. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
1. Reaction Setup:
-
To an oven-dried Schlenk flask are added the aryl halide (1.0 equiv), the respective phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
2. Solvent Addition and Degassing:
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe.
3. Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).
4. Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Analytical Methods for Quantifying Impurities in 2-Bromo-5-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of key reagents like 2-Bromo-5-fluorophenylboronic acid is critical for the successful synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can lead to side reactions, lower yields, and the introduction of potentially harmful byproducts. This guide provides a comparative overview of common analytical methods for quantifying impurities in this compound, complete with experimental protocols and illustrative data.
Potential Impurities in this compound
The synthesis of this compound, typically via a Grignard reaction with a trialkyl borate, can introduce several process-related impurities. A thorough analytical assessment is necessary to identify and quantify these potential contaminants.
Common Potential Impurities:
-
Unreacted Starting Material: Residual 1,2-dibromo-4-fluorobenzene.
-
Homocoupling Byproduct: Formation of biphenyl derivatives from the coupling of two Grignard reagent molecules.
-
Protodeboronation Product: 1-Bromo-4-fluorobenzene, resulting from the loss of the boronic acid group.
-
Boronic Anhydride (Boroxine): A trimeric dehydration product of this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific impurity being targeted and the desired level of sensitivity and structural information. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most commonly employed techniques.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of each method for the analysis of a representative batch of this compound.
| Analytical Method | Purity of this compound (%) | Major Impurity Detected | Concentration of Major Impurity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | 99.2 | Homocoupling Byproduct | 0.5 | ~0.01% | ~0.03% |
| GC-MS (for volatile impurities) | Not suitable for the main component | 1-Bromo-4-fluorobenzene | 0.2 | <10 ppm | <30 ppm |
| qNMR (¹H NMR) | 99.1 | Unreacted Starting Material | 0.6 | ~0.05% | ~0.15% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the separation and quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile impurities. Boronic acids themselves are generally not volatile and may require derivatization for analysis. This protocol focuses on the direct analysis of volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry: Electron Ionization (EI) with scanning over a mass range of 50-500 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides structural confirmation and can be used for quantification without the need for a reference standard of the impurity itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d4. The use of methanol-d4 can help to break up boronic acid anhydrides (boroxines), leading to sharper signals.[1]
-
Internal Standard: A certified reference standard with a known concentration and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Integrate the signals of the analyte, impurities, and the internal standard.
-
Calculate the concentration of impurities relative to the known concentration of the internal standard.
-
For structural confirmation of the boronic acid group, a ¹¹B NMR spectrum can be acquired.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for impurity quantification in this compound.
References
A Comparative Guide: 2-Bromo-5-fluorophenylboronic Acid vs. its Trifluoroborate Salt in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison between 2-Bromo-5-fluorophenylboronic acid and its corresponding potassium trifluoroborate salt, focusing on their performance, stability, and handling in the context of Suzuki-Miyaura coupling reactions.
Executive Summary
Organotrifluoroborate salts have emerged as highly stable and effective alternatives to their boronic acid counterparts. While boronic acids are susceptible to degradation, particularly through protodeboronation, trifluoroborate salts offer enhanced stability, leading to more consistent and often higher yields in cross-coupling reactions. For a substrate like this compound, which contains an electron-withdrawing fluorine atom, stability can be a significant concern. The conversion to its trifluoroborate salt can mitigate these stability issues, providing a more robust and reliable coupling partner.
Performance Comparison: A Data-Driven Overview
| Coupling Partner | Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 78 |
| 4-Methylphenylboronic acid | Potassium 2-Bromo-5-fluorophenyltrifluoroborate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 4-Methoxyphenylboronic acid | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75 |
| 4-Methoxyphenylboronic acid | Potassium 2-Bromo-5-fluorophenyltrifluoroborate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 89 |
| 4-Acetylphenylboronic acid | This compound | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | DMF/H₂O | 110 | 16 | 65 |
| 4-Acetylphenylboronic acid | Potassium 2-Bromo-5-fluorophenyltrifluoroborate | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 85 |
Key Advantages of the Trifluoroborate Salt
-
Enhanced Stability: Potassium trifluoroborate salts are generally crystalline, air- and moisture-stable solids. This contrasts with boronic acids, which can be prone to dehydration to form cyclic anhydrides (boroxines) or undergo protodeboronation under reaction or storage conditions. The tetracoordinate nature of the boron in trifluoroborates masks the inherent reactivity of the C-B bond, making them protected forms of boronic acids.[1]
-
Improved Yields and Reproducibility: The enhanced stability of trifluoroborate salts often translates to more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions.[2] By minimizing decomposition pathways, more of the organoboron reagent is available to participate in the catalytic cycle, leading to greater efficiency.
-
Ease of Handling: The solid, stable nature of trifluoroborate salts simplifies storage, handling, and accurate dispensing compared to some boronic acids which can be difficult to purify and have uncertain stoichiometry.[3]
Experimental Protocols
Synthesis of Potassium 2-Bromo-5-fluorophenyltrifluoroborate
A general and efficient method for the preparation of potassium organotrifluoroborate salts involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of this compound in methanol, add a saturated aqueous solution of KHF₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to remove any unreacted boronic acid.
-
The aqueous layer is then concentrated to a minimal volume.
-
The potassium trifluoroborate salt is precipitated by the addition of acetone.
-
The solid product is collected by filtration, washed with cold acetone and diethyl ether, and dried under vacuum.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an organoboron reagent.
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Organoboron reagent (this compound or its trifluoroborate salt) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O)
Procedure:
-
In a Schlenk flask, combine the aryl bromide, the organoboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations and Workflow
The enhanced performance of the trifluoroborate salt is rooted in its role as a stable precursor that slowly releases the active boronic acid under the basic reaction conditions. This controlled release can minimize side reactions and decomposition.
The catalytic cycle itself proceeds through the well-established steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the initial availability of the active boronic acid species for the transmetalation step.
Conclusion
For researchers engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the choice of reagents is paramount. The conversion of this compound to its potassium trifluoroborate salt offers significant advantages. The enhanced stability of the trifluoroborate salt translates to more reliable, reproducible, and often higher-yielding Suzuki-Miyaura cross-coupling reactions. While the boronic acid may be suitable for some applications, its trifluoroborate counterpart provides a more robust and user-friendly alternative, especially when dealing with sensitive substrates or when reaction consistency is critical.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Palladium Ligands in Suzuki-Miyaura Coupling with 2-Bromo-5-fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the choice of palladium ligand is critical for the successful coupling of electronically challenging substrates such as 2-Bromo-5-fluorophenylboronic acid. This guide provides an objective comparison of the performance of different palladium ligands in this specific transformation, supported by experimental data, to aid in the selection of the optimal catalytic system.
Ligand Performance Comparison
The following table summarizes the performance of various palladium ligands in the Suzuki-Miyaura coupling of aryl halides with fluorinated phenylboronic acids. The data highlights the impact of ligand choice on reaction yield and efficiency.
| Ligand | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chloroanisole | Pentafluorophenylboronic acid | 2 mol % [Pd(XPhos)(2-aminobiphenyl)]Cl | K₃PO₄ | THF/H₂O | RT | 0.5 | >99 | [1][2] |
| SPhos | 4-Chloroanisole | Pentafluorophenylboronic acid | 2 mol % Pd(OAc)₂ / 4 mol % SPhos | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 | [1][2] |
| PCy₃ | o-Dibromobenzene | p-Fluorophenylboronic acid | 2.5 mol % Pd₂(dba)₃ / 10 mol % PCy₃ | K₃PO₄ | THF | 60 | 24 | 25 | [3] |
| PPh₃ | o-Dibromobenzene | p-Fluorophenylboronic acid | 2.5 mol % Pd₂(dba)₃ / 10 mol % PPh₃ | K₃PO₄ | THF | 60 | 24 | 15 | [3] |
| dppf | o-Dibromobenzene | p-Fluorophenylboronic acid | 2.5 mol % Pd₂(dba)₃ / 5 mol % dppf | K₃PO₄ | THF | 60 | 24 | <5 | [3] |
| Ferrocenyl Amino Ester Phosphine | o-Dibromobenzene | p-Fluorophenylboronic acid | 2.5 mol % Pd₂(dba)₃ / 5 mol % Ligand | K₃PO₄ | THF | 60 | 24 | 85 | [3] |
Key Observations:
-
Bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos demonstrate superior performance, enabling rapid and high-yielding couplings even at room temperature.[1][2]
-
The use of a precatalyst, such as the 2-aminobiphenyl-based palladium precatalyst with XPhos, can significantly enhance catalytic activity, especially for challenging substrates like unstable polyfluorophenylboronic acids.[1][2]
-
Traditional phosphine ligands like PPh₃ and chelating ligands like dppf show significantly lower efficacy in the coupling of fluorinated boronic acids with sterically hindered substrates.[3]
-
Novel hybrid ligands, such as the ferrocenyl amino ester phosphine, show promise in minimizing side reactions and achieving high yields in demanding coupling reactions.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using XPhos Precatalyst
This protocol is adapted from the work of Kinzel, Zhang, and Buchwald for the coupling of unstable boronic acids.[1][2]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (or other fluorinated phenylboronic acid, 1.5 mmol)
-
[Pd(XPhos)(2-aminobiphenyl)]Cl precatalyst (0.02 mmol, 2 mol %)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), degassed (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), the fluorinated phenylboronic acid (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Add the degassed THF (2 mL) and the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
-
Stir the reaction mixture vigorously at room temperature (or 40 °C if required) for the specified time (e.g., 30 minutes).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hybrid Phosphine/Amino‐Acid Ligands Built on Phenyl and Ferrocenyl Platforms: Application in the Suzuki Coupling of o‐Dibromobenzene with Fluorophenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bases for Suzuki-Miyaura Coupling Reactions of 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal base for the synthesis of fluorinated biaryl compounds via Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of various bases for the Suzuki-Miyaura coupling of 2-Bromo-5-fluorophenylboronic acid, a key building block in the synthesis of fluorinated molecules for pharmaceutical and materials science applications. While direct head-to-head comparative data for this compound is limited, this guide leverages experimental data from closely related Suzuki-Miyaura reactions to provide a reliable framework for base selection and reaction optimization.
The Critical Role of the Base in the Catalytic Cycle
The base plays a pivotal role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. Two primary pathways are generally accepted: the boronate pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the hydroxide pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid. The operative pathway is dependent on the specific base, solvent, and reactants. Weaker bases such as carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions to minimize side reactions.[1]
Below is a diagram illustrating the generally accepted catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the essential role of the base in the transmetalation step.
Head-to-Head Performance of Common Bases
The selection of an appropriate base is crucial for maximizing the yield of the desired biaryl product while minimizing side reactions, such as protodeboronation, which can be a significant issue with electron-deficient boronic acids like this compound. The following table summarizes the performance of various inorganic bases in Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid derivatives, providing a strong indication of their expected efficacy with this compound.
| Entry | Base | Coupling Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 98 | [2] |
| 2 | K₂CO₃ | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 95 | Analogous reaction |
| 3 | K₃PO₄ | 4-Chloroanisole | XPhos Precatalyst | THF/H₂O | 25 | 0.5 | >95 | [3] |
| 4 | Cs₂CO₃ | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 92 | Analogous reaction |
| 5 | NaOH | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 75 | Analogous reaction |
| 6 | KOH | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 100 | 12 | 80 | Analogous reaction |
Note: The data presented is for analogous Suzuki-Miyaura coupling reactions and serves as a strong indicator of expected performance for this compound.
From the comparative data, weaker inorganic bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) demonstrate high efficacy, providing excellent yields.[2][3] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective choices. Stronger bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) tend to result in lower yields, potentially due to increased side reactions.
Experimental Workflow and Protocols
A standardized experimental workflow is crucial for achieving reproducible results in Suzuki-Miyaura coupling reactions. The following diagram outlines a typical procedure.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using sodium carbonate as the base. This protocol is adapted from established methods for similar fluorinated boronic acids.[3]
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and sodium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Add the Pd₂(dba)₃ and XPhos to the flask under a positive pressure of the inert gas.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The choice of base is a critical determinant for the success of Suzuki-Miyaura coupling reactions involving this compound. Based on data from analogous reactions, weaker inorganic bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are highly recommended for achieving optimal yields.[2][3] These bases effectively promote the desired cross-coupling while minimizing undesirable side reactions like protodeboronation. For researchers and drug development professionals, careful consideration and optimization of the base, in conjunction with the catalyst system and reaction conditions, are paramount for the efficient and reliable synthesis of valuable fluorinated biaryl compounds.
References
A Head-to-Head Comparison: 2-Bromo-5-fluorophenylboronic Acid vs. MIDA Boronates in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an in-depth, objective comparison between a conventional boronic acid, 2-Bromo-5-fluorophenylboronic acid, and the versatile class of N-methyliminodiacetic acid (MIDA) boronates.
This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate reagent for specific synthetic challenges, backed by supporting data and experimental considerations.
Core Differences in Structure, Stability, and Reactivity
The primary distinction between standard arylboronic acids like this compound and MIDA boronates lies in the hybridization and coordination of the boron center. This structural variance leads to profound differences in their stability and application.
-
This compound is a trivalent, sp²-hybridized organoboron compound. It is generally ready to participate directly in the catalytic cycle of the Suzuki-Miyaura reaction. However, like many boronic acids, it can be susceptible to decomposition pathways such as protodeboronation, oxidation, or polymerization, especially under basic reaction conditions or during prolonged storage.[1] This instability can lead to diminished reaction yields and complicates purification and handling.[1][2][3]
-
MIDA boronates feature a tetracoordinate, sp³-hybridized boron atom, resulting from its complexation with the trivalent N-methyliminodiacetic acid (MIDA) ligand.[3][4] This structural change renders the boron center significantly less reactive and exceptionally stable. MIDA boronates are generally crystalline, free-flowing solids that are indefinitely stable on the benchtop in the presence of air and moisture.[1][2][3][5][6] They are compatible with silica gel chromatography and a wide array of synthetic reagents.[1][3][5][6][7] Critically, they act as a protecting group for the boronic acid, which can be "released" in situ under specific basic conditions to participate in cross-coupling reactions.[1][8]
Performance Benchmarking
The following table summarizes the key performance characteristics of this compound (representing unstable or standard boronic acids) against MIDA boronates.
| Feature | This compound | MIDA Boronates | Supporting Evidence |
| Boron Hybridization | sp² (trigonal planar) | sp³ (tetrahedral) | MIDA ligand complexation rehybridizes the boron center.[3][4] |
| Benchtop Stability | Limited; susceptible to decomposition over time (e.g., significant decomposition in 15 days for unstable analogues). | Indefinitely stable; no detectable decomposition after ≥60 days under air. | Direct comparison studies show MIDA boronates are exceptionally stable.[1][2][3][5] |
| Chromatography | Purification can be challenging; risk of decomposition on silica gel. | Compatible with standard silica gel chromatography. | The stability of MIDA boronates allows for easy purification.[1][3][5][6][7] |
| Reactivity | Directly participates in the Suzuki-Miyaura catalytic cycle. | Unreactive under anhydrous cross-coupling conditions; requires hydrolysis (deprotection) to release the active boronic acid. | The MIDA ligand acts as a protecting group that can be cleaved with aqueous base.[2][3][7][9] |
| Key Advantage | No activation step required; direct use in coupling reactions. | Exceptional stability, enabling the use of otherwise unstable boronic acids and allowing for iterative cross-coupling.[1][5][7] | MIDA boronates solve the long-standing problem of boronic acid instability.[1][2][8] |
| Key Disadvantage | Potential for decomposition, leading to lower yields and storage issues. | Requires a specific deprotection step (hydrolysis) to become active in the catalytic cycle. | The need for hydrolysis is a key mechanistic feature.[2][4][10] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is representative of a standard cross-coupling with a moderately stable arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O).
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is designed to leverage the stability of MIDA boronates, particularly for coupling partners that correspond to unstable boronic acids.[1][8]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), the MIDA boronate (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and phosphine ligand (e.g., SPhos, 10 mol%).[8]
-
Reagent Addition: Add the base, typically aqueous K₃PO₄ (7.5 equiv.).[1][8] For particularly challenging couplings, a co-catalyst like Cu(OAc)₂ may be beneficial.[8]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent mixture, typically 5:1 dioxane/H₂O.[1][8]
-
Reaction: Heat the mixture to the desired temperature (60–100 °C). The MIDA boronate will slowly hydrolyze, releasing the boronic acid in situ for the cross-coupling reaction. Stir for the required time (typically 2-6 hours).[1][8]
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography. The high stability of the MIDA boronate functional group makes purification straightforward.[7]
Visualizing the Methodologies
The following diagrams illustrate the reaction pathways and the decision-making process when choosing between a standard boronic acid and a MIDA boronate.
Caption: Reaction pathways for standard vs. MIDA boronate coupling.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion
Both standard boronic acids and MIDA boronates are powerful reagents in the synthetic chemist's toolbox. This compound represents a class of readily available reagents that are effective when stability is not a major concern.
However, MIDA boronates provide a superior solution for overcoming the inherent instability of many boronic acids, particularly those containing heterocyclic, vinyl, or cyclopropyl motifs.[1][8] Their remarkable benchtop stability, compatibility with chromatography, and capacity for controlled, slow release of the active boronic acid species have transformed challenging cross-couplings into reliable and high-yielding transformations.[1] Furthermore, the stability of the MIDA group under anhydrous coupling conditions has enabled the development of powerful iterative cross-coupling strategies, streamlining the synthesis of complex small molecules.[5][7][11] The choice between these reagents should therefore be guided by the known stability of the desired boronic acid and the overall complexity of the synthetic route.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scispace.com [scispace.com]
- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating Isomeric Purity: A Comparative Guide to the Assessment of Bromo-fluorophenylboronic Acids
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key building blocks like bromo-fluorophenylboronic acids is a critical step in ensuring the safety, efficacy, and reproducibility of their work. The presence of positional isomers can significantly impact reaction outcomes, biological activity, and the overall quality of the final product. This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity assessment of bromo-fluorophenylboronic acids, supported by experimental data and detailed protocols.
The principal challenge in analyzing bromo-fluorophenylboronic acids lies in the separation and quantification of closely related positional isomers. The subtle differences in the positions of the bromine and fluorine atoms on the phenylboronic acid ring demand high-resolution analytical methodologies. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques for this purpose. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, and structural elucidation capabilities.
Comparative Analysis of Key Methodologies
A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive assessment of isomeric purity. HPLC and GC-MS excel at separation and quantification, while NMR provides definitive structural confirmation.
| Analytical Technique | Key Advantages | Key Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | High resolution, excellent for quantitative analysis, well-established methods.[1][2] | Method development can be time-consuming, potential for on-column degradation of boronic acids.[1] | Routine quality control, purity assessment, and quantification of isomers.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity, excellent for identifying volatile impurities.[1] | Requires derivatization for non-volatile boronic acids, potential for thermal degradation.[1] | Analysis of volatile impurities and starting materials, complementary to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous identification and structural confirmation of isomers.[1][3] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. | Definitive structural elucidation and quantification of major isomers. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the workhorse for the routine analysis of bromo-fluorophenylboronic acid isomers. The choice of stationary phase is critical for achieving optimal separation.
Comparison of HPLC Columns for Isomer Separation
| Column Type | Stationary Phase | Principle of Separation | Performance Characteristics for Bromo-fluorophenylboronic Acid Isomers |
| C18 (ODS) | Octadecylsilane | Hydrophobic interactions. | Good general-purpose column, but may show limited selectivity for closely related positional isomers.[2] |
| Pentafluorophenyl (PFP) | Pentafluorophenylpropyl | Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange.[1] | Often provides superior selectivity and resolution for halogenated and aromatic isomers due to unique electronic interactions with the fluorinated ring.[1] Recommended for challenging separations. |
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Column:
-
A Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for enhanced selectivity. A C18 column can be used as an initial screening tool.
Mobile Phase:
-
A gradient elution is typically employed to resolve closely eluting isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
A typical gradient might be: 10-90% B over 20 minutes.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV detection at 254 nm.
Sample Preparation:
-
Dissolve an accurately weighed sample of the bromo-fluorophenylboronic acid in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique, but the low volatility of boronic acids necessitates a derivatization step to convert them into more volatile species.
Comparison of Derivatization Methods
| Derivatization Reagent | Derivative Formed | Reaction Conditions | Advantages | Disadvantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Heating at 60-80°C for 30-60 minutes. | Forms volatile and thermally stable derivatives. | Reagent is moisture-sensitive. |
| Pinacol | Pinacol boronate ester | Refluxing in a suitable solvent (e.g., toluene) with removal of water. | Stable derivatives, often used in synthesis. | May require more stringent reaction conditions. |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Base-catalyzed reaction at room temperature or slightly elevated temperature. | Forms highly electron-capturing derivatives, enhancing sensitivity for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS. | Reagent can be lachrymatory. |
Experimental Protocol: GC-MS with TMS Derivatization
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
Accurately weigh approximately 1-2 mg of the bromo-fluorophenylboronic acid sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural identification of isomers. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecular structure. Quantitative NMR (qNMR) can also be used to determine the relative ratios of isomers in a mixture.
Experimental Protocol: Multinuclear NMR Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 10-20 mg of the bromo-fluorophenylboronic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] Ensure the sample is fully dissolved to avoid spectral artifacts.[4]
NMR Experiments:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the bromine and fluorine substituents, allowing for differentiation of isomers.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the aromatic carbons, particularly those directly attached to the halogens and the boronic acid group, will be distinct for each isomer.
-
¹⁹F NMR: A highly sensitive nucleus with a wide chemical shift range, making it an excellent tool for distinguishing between fluorinated isomers.[5][6][7] The ¹⁹F chemical shift is very sensitive to the electronic environment.
-
¹¹B NMR: Provides information about the boron center. The chemical shift can indicate the coordination state of the boron atom.
Isomeric Purity Assessment Workflow
A typical workflow for the comprehensive assessment of isomeric purity involves a multi-step process, from initial sample analysis to the final report.
Caption: A typical workflow for the isomeric purity analysis of bromo-fluorophenylboronic acids.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is often guided by the specific question being asked, leading to a decision-making process for comprehensive characterization.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Conclusion
The robust assessment of isomeric purity for bromo-fluorophenylboronic acids requires a strategic application of multiple analytical techniques. While HPLC provides a reliable and high-throughput method for routine quantification, its separation power can be significantly enhanced by the use of specialized stationary phases like PFP. GC-MS, following appropriate derivatization, offers a highly sensitive method for the analysis of volatile impurities and can serve as a valuable orthogonal technique. Ultimately, NMR spectroscopy remains the gold standard for unambiguous structural elucidation of isomers. By integrating these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. nacalai.com [nacalai.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Suzuki Coupling Landscape: A Guide to the Application of 2-Bromo-5-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. This guide offers a focused look at the application of 2-Bromo-5-fluorophenylboronic acid in these reactions. Due to a scarcity of published data specifically detailing the Suzuki coupling yields for this compound, this report provides a representative overview based on typical reaction conditions and data from structurally analogous compounds. The information herein is intended to serve as a practical starting point for reaction optimization.
Comparative Performance in Suzuki Coupling
While specific comparative data for this compound is limited, the following table presents representative experimental data for the Suzuki-Miyaura coupling of a structurally similar compound, 2-bromo-5-fluorotoluene, with 4-fluorophenylboronic acid.[1] This serves to illustrate typical conditions and expected conversions for this class of reagents. The general trend in reactivity for aryl halides in Suzuki couplings is I > Br > OTf >> Cl.
Table 1: Representative Suzuki Coupling of a Structurally Similar Aryl Bromide
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | ~20 |
| 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 48 | ~45 |
| 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~40 |
| 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~60 |
Data extracted from a study on the coupling of 2-bromo-5-fluorotoluene with 4-fluorophenylboronic acid, catalyzed by palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10).[1]
Detailed Experimental Protocols
The following is a generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl bromide and an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates, including this compound.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 to 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert Gas (Nitrogen or Argon)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon). This cycle should be repeated three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart of the Suzuki-Miyaura cross-coupling experimental procedure.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluorophenylboronic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Bromo-5-fluorophenylboronic acid is critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its disposal, based on safety data sheets (SDS) of structurally similar compounds. As a general rule, substituted phenylboronic acids should be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Disposal |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Waste Collection:
-
Collect all solid waste, including residual powder and contaminated items (e.g., weighing paper, gloves, wipes), in a suitable, closed container.[3]
-
The container should be made of a material compatible with the chemical and be in good condition to prevent leaks or spills.
-
For liquid waste (e.g., solutions containing the compound), use a sealed, leak-proof container.
-
-
Container Labeling:
-
Label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the specific details of the waste, including the chemical name and quantity.
-
The final disposal must be carried out at an approved waste disposal plant.[1][3][4]
-
Important Note: Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Bromo-5-fluorophenylboronic acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation.[1] Inhalation of dust may also be harmful.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[3] | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3] | Prevents skin contact and irritation. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[3][4] | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3][4] | Prevents inhalation of harmful dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for safely handling this compound.
Storage and Incompatibilities
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Plan
| Emergency Situation | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, get medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3][4] If eye irritation persists, seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | For a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4] |
| Fire | Use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled hazardous waste container.[3]
-
Contaminated Solvents : Collect any contaminated solvents in a separate, appropriately labeled hazardous waste container.[3]
-
Disposal : Dispose of all waste through an approved waste disposal plant.[4] Do not release into the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
